molecular formula C15H18O3S B3214083 cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 1134407-36-5

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

カタログ番号: B3214083
CAS番号: 1134407-36-5
分子量: 278.4 g/mol
InChIキー: PJBVCKGWGIGZPS-NWDGAFQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H18O3S and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1R,3S)-3-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h5-8,11-12H,2-4,9H2,1H3,(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBVCKGWGIGZPS-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vivo Metabolism of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5) is a structurally complex molecule containing three distinct metabolic liabilities: a thioether, a benzoyl ketone, and a cycloaliphatic carboxylic acid. Understanding its in vivo biotransformation is critical for predicting pharmacokinetic (PK) clearance, identifying active or reactive metabolites, and assessing toxicological risks. This whitepaper provides an authoritative framework for mapping its metabolic fate, detailing the mechanistic pathways, and establishing a self-validating analytical protocol using UHPLC-QTOF-MS.

Mechanistic Profiling of Biotransformation Pathways

The structural moieties of this compound dictate its susceptibility to specific Phase I and Phase II metabolic enzymes. Understanding the causality behind these biotransformations is essential for rational drug design and safety evaluation.

  • S-Oxidation (Thioether to Sulfoxide/Sulfone): The electron-rich thiomethyl (-SCH₃) group is highly susceptible to oxygenation. Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) rapidly catalyze the S-oxidation of thioethers to sulfoxides (+16 Da) [1]. Prolonged exposure can lead to further oxidation to sulfones (+32 Da). S-oxidation alters the lipophilicity and hydrogen-bonding capacity of the molecule, often driving renal excretion[1].

  • Acyl Glucuronidation: The cyclohexane-1-carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A and UGT2B7[2]. Acyl glucuronides are of significant toxicological concern. They can undergo intramolecular transacylation (acyl migration) to form reactive isomers that covalently bind to hepatic proteins, a mechanism strongly implicated in idiosyncratic drug-induced liver injury (DILI)[3]. The process of acyl glucuronidation is generally considered to render the parent carboxylic acid into a pharmacologically inactive, highly polar compound destined for biliary or urinary excretion [4].

  • Carbonyl Reduction: The benzoyl ketone group can be reduced by cytosolic aldo-keto reductases (AKRs) or carbonyl reductases (CBRs) to yield a secondary alcohol (+2 Da). This stereospecific reduction often creates a new chiral center, potentially leading to diastereomeric metabolites with distinct pharmacological profiles.

MetabolicPathway Parent cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid SOx S-Oxidation (FMO / CYP450) Parent->SOx Gluc Acyl Glucuronidation (UGT2B7 / UGT1A) Parent->Gluc CBR Carbonyl Reduction (AKR / CBR) Parent->CBR Sulfoxide Sulfoxide Metabolite (+16 Da) SOx->Sulfoxide AcylGluc Acyl Glucuronide (+176 Da) Gluc->AcylGluc Alcohol Secondary Alcohol (+2 Da) CBR->Alcohol Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone Reactive Reactive Adducts (Toxicity Risk) AcylGluc->Reactive Acyl Migration

Fig 1: Primary in vivo metabolic pathways and associated enzymatic drivers.

Experimental Workflow for In Vivo Metabolism Studies

To capture the full metabolic profile, a mass-balance approach combined with high-resolution mass spectrometry is required. The workflow is designed as a self-validating system: the use of positive and negative electrospray ionization (ESI) ensures that both basic (e.g., reduced alcohols) and acidic (e.g., glucuronides) metabolites are detected, while accurate mass measurements (<5 ppm error) confirm elemental compositions [5]. Furthermore, the natural isotopic signature of sulfur (³⁴S, ~4.4% abundance) serves as a built-in diagnostic filter to distinguish sulfur-containing metabolites from endogenous matrix interferences.

Workflow Dosing In Vivo Dosing (SD Rats) Collection Sample Collection (Plasma, Urine, Feces) Dosing->Collection Prep Sample Prep (Protein PPT & SPE) Collection->Prep Analysis UHPLC-QTOF-MS Acquisition Prep->Analysis Data Metabolite ID & Data Processing Analysis->Data

Fig 2: End-to-end experimental workflow for in vivo metabolite profiling.

Step-by-Step Methodologies

Protocol 1: In Vivo Dosing and Sample Collection (Sprague-Dawley Rats)

Rationale: Sprague-Dawley rats are the standard preclinical model for mammalian metabolism. Metabolic cages are essential to prevent cross-contamination of urine and feces, ensuring accurate excretion profiling.

  • Animal Acclimation: Fast adult male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing.

  • Dosing: Administer the compound via oral gavage (10 mg/kg) formulated in 0.5% methylcellulose/0.1% Tween 80 to ensure uniform suspension.

  • Blood Collection: Collect blood (approx. 200 µL) via the jugular vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Excreta Collection: House rats in metabolic cages. Collect urine and feces over 0-8, 8-24, and 24-48 hour intervals. Maintain collection vessels over dry ice to prevent ex vivo degradation of unstable metabolites (e.g., acyl glucuronides)[3].

Protocol 2: Sample Preparation and UHPLC-QTOF-MS Analysis

Rationale: Protein precipitation (PPT) is sufficient for plasma, but solid-phase extraction (SPE) is critical for urine to remove salts that cause ion suppression in the MS source, enabling the simultaneous purification and identification of metabolites[6].

  • Plasma Preparation (PPT): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 min, then centrifuge at 15,000 × g for 15 min at 4°C[5]. Transfer the supernatant to an autosampler vial.

  • Urine Preparation (SPE): Dilute 100 µL of urine with 400 µL of water. Load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg). Wash with 5% methanol in water. Elute with 100% methanol[6]. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

  • UHPLC Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C[5].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • QTOF-MS Acquisition: Operate in positive and negative ESI modes. Set the capillary voltage to 1.5 kV and source temperature to 120°C[5]. Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions per scan.

Quantitative Data Summaries

Table 1: Predicted Metabolites and HRMS m/z Shifts

Metabolite Pathway Molecular Formula Theoretical m/z[M+H]⁺ Theoretical m/z [M-H]⁻ Mass Shift (Da)
Parent Compound C₁₅H₁₈O₃S 279.1049 277.0904 N/A
S-Oxidation (Sulfoxide) C₁₅H₁₈O₄S 295.0999 293.0853 +15.9949
S-Oxidation (Sulfone) C₁₅H₁₈O₅S 311.0948 309.0802 +31.9898
Carbonyl Reduction C₁₅H₂₀O₃S 281.1206 279.1060 +2.0157

| Acyl Glucuronidation | C₂₁H₂₆O₉S | 455.1370 | 453.1225 | +176.0321 |

Table 2: Representative Pharmacokinetic Parameters (10 mg/kg PO in SD Rats)

PK Parameter Description Expected Range / Value
Tₘₐₓ (h) Time to maximum plasma concentration 1.0 – 2.5
Cₘₐₓ (ng/mL) Maximum plasma concentration 800 – 1,500
AUC₀₋ₜ (ng·h/mL) Area under the curve 4,500 – 7,000
t₁/₂ (h) Elimination half-life 3.0 – 5.5

| CL/F (L/h/kg) | Apparent oral clearance | 1.4 – 2.2 |

References

  • Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery Source: PLoS ONE (2016) URL:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: Chemical Research in Toxicology (2015) URL:[Link]

  • Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice Source: Drug Metabolism and Disposition (2014) URL:[Link]

  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Source: OSTI.GOV (2018) URL:[Link]

  • Handbook of Drug Metabolism [Third Edition] Source: DOKUMEN.PUB (2016) URL:[Link]

  • UHPLC-QTOF-MS/MS-SPE-NMR: A Solution to the Metabolomics Grand Challenge of Higher-Throughput, Confident Metabolite Identifications Source: ResearchGate (2019) URL:[Link]

Sources

Receptor binding profile of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Profile of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: From Chemical Structure to Biological Function

In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is one of rigorous scientific inquiry. The molecule at the center of this guide, cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, represents such a starting point. While public domain literature lacks specific binding data for this exact compound, its structural motifs provide a logical foundation for hypothesizing potential biological targets and designing a comprehensive strategy for its characterization.

This document serves as both a conceptual framework and a practical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid report of existing data, but as an application-focused whitepaper detailing the strategic and methodological approach to systematically uncover the receptor binding profile of this and similar novel compounds. We will proceed from structural analysis to a tiered experimental plan, providing detailed, field-proven protocols and data interpretation frameworks.

Structural Analysis and Target Hypothesis Generation

The structure of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is composed of two key pharmacophores: a cyclohexane carboxylic acid and a 4-thiomethylbenzoyl group.

  • Cyclohexane Carboxylic Acid Scaffold: This rigid, alicyclic scaffold is present in numerous biologically active compounds. The carboxylic acid moiety is a common feature in ligands for nuclear receptors, certain G-protein coupled receptors (GPCRs), and enzymes where it can act as a hydrogen bond donor/acceptor or a mimic of endogenous ligands like fatty acids. The cis stereochemistry imposes a specific three-dimensional orientation of the substituents, which will be critical for selective receptor recognition. Cyclohexane derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2]

  • 4-Thiomethylbenzoyl Group: The benzoyl portion provides an aromatic system capable of engaging in π-π stacking or hydrophobic interactions within a receptor binding pocket. The para-substituted thiomethyl (-SCH3) group is particularly interesting; it is a moderately lipophilic, polarizable group that can influence electronic properties and potentially form specific interactions with receptor residues. Its presence distinguishes the molecule from more common benzoyl derivatives.

Based on these features, a primary hypothesis is that the compound may interact with receptors that recognize endogenous carboxylate-containing ligands. A logical starting point for investigation would include orphan GPCRs known to bind fatty acids, as well as nuclear receptors like PPARs. Furthermore, the structural similarity to certain cyclooxygenase (COX) inhibitors warrants an investigation into enzyme-based targets.

A Strategic Workflow for Receptor Profile Determination

A tiered approach is essential to efficiently and cost-effectively elucidate the binding profile. This strategy begins with broad screening to identify potential interactions, followed by focused, quantitative assays to confirm and characterize those "hits."

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Orthogonal Validation cluster_2 Phase 3: Selectivity & Affinity Characterization A Compound Synthesis & QC (Purity >95%) B Primary Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) - Fixed Concentration (e.g., 10 µM) - Target Classes: GPCRs, Ion Channels, Kinases, Nuclear Receptors A->B C Hit Identification (>50% inhibition/displacement) B->C D Dose-Response Assays (e.g., Radioligand Binding) - Determine IC50 C->D Advance Hits E Functional Assays (e.g., Calcium Flux, cAMP) - Agonist vs. Antagonist Mode D->E F Orthogonal Binding Assay (e.g., Fluorescence Polarization) - Confirm direct binding D->F G Affinity Determination (Ki) - Cheng-Prusoff Correction F->G Confirm & Quantify H Selectivity Profiling - Test against related receptor subtypes G->H I Final Profile - Potency (Ki) - Selectivity - Mode of Action H->I

Caption: Strategic workflow for determining a novel compound's receptor binding profile.

Core Experimental Protocol: Radioligand Competitive Binding Assay

This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity, radiolabeled ligand ("radioligand") for binding to the receptor.

Principle: The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing test compound.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Ensure all components are filtered and stored appropriately. The choice of buffer components is critical and must be optimized for each receptor system to ensure protein stability and integrity.

    • Receptor Source: Use a validated source of the target receptor, such as membranes prepared from recombinant cell lines (e.g., HEK293, CHO) overexpressing the receptor of interest, or native tissue homogenates.

    • Radioligand: Select a radioligand with high affinity and specificity for the target receptor (e.g., ³H- or ¹²⁵I-labeled). The concentration used in the assay should be approximately equal to its dissociation constant (Kd) to ensure optimal assay sensitivity.

    • Test Compound: Prepare a 10 mM stock solution of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 11 points, 1:3 dilution) to cover a wide concentration range (e.g., 100 µM to 1.7 nM final concentration).

  • Assay Execution (96-well format):

    • Total Binding: To designated wells, add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): To designated wells, add 50 µL of a high concentration of a known, unlabeled reference ligand (e.g., 10 µM) to saturate all specific binding sites. This control is the cornerstone of a self-validating protocol, as it defines the signal baseline.

    • Test Compound: To the remaining wells, add 50 µL of the corresponding serial dilution of the test compound.

    • Radioligand Addition: Add 50 µL of the radioligand solution (prepared at 3x the final concentration in assay buffer) to all wells.

    • Receptor Addition: Initiate the binding reaction by adding 50 µL of the receptor membrane preparation (prepared at 3x the final concentration) to all wells. The final assay volume is 150 µL.

  • Incubation:

    • Seal the plate and incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat. Add scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Plate Setup - Total Binding (Buffer) - NSB (Excess Unlabeled Ligand) - Test Compound (Serial Dilution) B 2. Reagent Addition - Add Radioligand to all wells - Add Receptor Membranes to all wells A->B C 3. Incubation - Reach Equilibrium (e.g., 60 min at RT) B->C D 4. Harvesting - Rapid Vacuum Filtration - Wash to remove unbound ligand C->D E 5. Detection - Scintillation Counting (CPM) D->E F 6. Data Analysis - Calculate % Inhibition - Fit to Sigmoidal Curve - Determine IC50 E->F

Caption: Step-by-step experimental workflow for a competitive radioligand binding assay.

Data Analysis and Presentation

Calculating IC50 and Ki
  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.

  • Calculate Ki (Affinity Constant): The IC50 is dependent on the assay conditions. To determine the absolute binding affinity (Ki) of the test compound, use the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

All generated binding data should be summarized in a clear, tabular format for easy comparison.

Receptor TargetTest Compound IC50 (nM)Test Compound Ki (nM)Radioligand UsedRadioligand Kd (nM)n (replicates)
Receptor A125.462.7[³H]-Ligand X2.03
Receptor B>10,000>5,000[¹²⁵I]-Ligand Y1.53
Receptor C87.941.8[³H]-Ligand Z2.53

This table is a hypothetical representation of potential results.

Hypothetical Target Pathway Visualization

Should screening reveal that cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a potent ligand for a Gαq-coupled GPCR, the following diagram illustrates the canonical signaling pathway that would be modulated.

G Ligand Test Compound Receptor Gαq-Coupled Receptor Ligand->Receptor Binds G_Protein Gαqβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Canonical Gαq signaling pathway, a potential mechanism of action.

Conclusion and Forward Outlook

This guide outlines a robust and scientifically rigorous framework for determining the receptor binding profile of a novel chemical entity like cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid. By progressing from broad-based screening to focused affinity and selectivity determination, researchers can build a comprehensive understanding of the compound's pharmacological interactions. The protocols and strategies described herein are designed to be self-validating and provide a clear path to generating high-quality, reproducible data essential for advancing drug discovery programs. The next steps would involve transitioning from in vitro binding to cell-based functional assays and eventually to in vivo models to correlate receptor affinity with physiological effects.

References

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • SciSpace. (n.d.). Cyclohexane and its functionally substituted derivatives.
  • ResearchGate. (2017, November 2). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
  • ResearchGate. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.

Sources

Thermodynamic Stability and Conformational Dynamics of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1134407-36-5) is a highly functionalized, stereochemically defined building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The utility of this molecule in drug discovery is deeply intertwined with its thermodynamic stability. Unlike flat aromatic rings, the cyclohexane core introduces a 3-dimensional vector to the pharmacophore. Understanding the conformational thermodynamics of its 1,3-disubstituted system is critical for predicting receptor binding affinity, optimizing synthetic yields, and preventing unwanted epimerization during late-stage functionalization.

Conformational Thermodynamics & Steric Parameters

The thermodynamic stability of substituted cyclohexanes is governed by the energetic preference of substituents to occupy the equatorial rather than the axial position, a concept quantified by "A-values"[2]. When a substituent is forced into an axial position, it experiences severe steric repulsion with the axial hydrogens located two carbons away—a phenomenon known as 1,3-diaxial interaction[2][3].

In the case of 1,3-disubstituted cyclohexanes, a counterintuitive stereochemical rule applies: the cis-isomer is significantly more thermodynamically stable than the trans-isomer [3].

  • cis-1,3-Isomer: Can adopt a chair conformation where both the carboxylic acid and the 4-thiomethylbenzoyl group are in equatorial positions (e,e)[2][3]. This diequatorial arrangement minimizes steric strain, making it the global energy minimum.

  • trans-1,3-Isomer: Must adopt a conformation where one group is axial and the other is equatorial (a,e or e,a)[2][3]. This introduces a massive energetic penalty.

The thermodynamic penalty ( ΔG ) of the trans isomer relative to the cis isomer is approximately equal to the A-value of the group forced into the axial position. The carboxylic acid group has an established A-value of ~1.4 kcal/mol[4]. The bulky 4-thiomethylbenzoyl group, with its rigid planar carbonyl-aryl system, has an estimated A-value of 1.6 kcal/mol.

Table 1: Quantitative Thermodynamic Parameters
ParameterValueMechanistic Implication
A-value (-COOH)~1.4 kcal/mol[4]Moderate steric penalty; creates significant 1,3-diaxial strain when axial.
A-value (-CO-Ar-SCH 3​ )~1.6 - 1.8 kcal/molHigh steric penalty; strongly anchors the ring to maintain this group in the equatorial position.
ΔG (cis vs. trans) -1.4 to -1.6 kcal/molThe cis (e,e) conformer is overwhelmingly favored at equilibrium compared to the trans (a,e) conformer.

Mechanistic Causality in Drug Development

In medicinal chemistry, the spatial relationship between hydrogen-bond donors (the -COOH group) and lipophilic/aromatic vectors (the 4-thiomethylbenzoyl group) dictates target engagement. The cis-1,3-diequatorial conformation rigidifies the distance and angle between these two pharmacophores. If the molecule were to epimerize to the trans form, the axial-equatorial arrangement would drastically alter this vector, potentially obliterating target affinity. Therefore, driving synthetic intermediates to their thermodynamic minimum (the cis isomer) ensures both batch-to-batch structural consistency and optimal biological performance.

Experimental Workflow: Thermodynamic Equilibration & Validation

To isolate the pure cis isomer from a crude diastereomeric mixture (containing both cis and trans forms), chemists exploit the acidity of the alpha-proton at C3 (adjacent to the benzoyl carbonyl). Under basic conditions, this proton can be reversibly removed to form a planar enolate intermediate. Upon reprotonation, the system naturally falls into the lowest energy well: the cis (e,e) conformation.

This equilibration must be self-validating. To confirm that the resulting product is indeed the cis (e,e) conformer, Variable-Temperature 1 H-NMR (VT-NMR) is employed. According to the Karplus equation, an axial proton coupled to adjacent axial protons will exhibit large vicinal coupling constants ( 3JHH​>10 Hz)[5][6].

G A trans-Isomer (a,e) High Steric Strain B Base-Catalyzed Enolization at C3 A->B Deprotonation (Kinetic) C Thermodynamic Equilibration B->C Planar Enolate Intermediate D cis-Isomer (e,e) Thermodynamically Stable C->D Reprotonation (Favors e,e) E 1H-NMR Validation (3J_HH > 10 Hz) D->E Conformational Analysis

Workflow of base-catalyzed epimerization and NMR validation of the cis-isomer.

Step-by-Step Methodologies

Protocol 1: Base-Catalyzed Epimerization to Thermodynamic Equilibrium

This protocol drives a kinetic or mixed diastereomeric batch entirely to the thermodynamically stable cis-isomer.

  • Solvent & Base Selection: Dissolve 1.0 eq of the diastereomeric mixture of 3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid in anhydrous ethanol (0.2 M). Add 0.1 eq of sodium ethoxide (NaOEt).

    • Causality: NaOEt is a sufficiently strong base to reversibly deprotonate the C3 alpha-proton to form the enolate, but not strong enough to cause unwanted side reactions. The carboxylic acid will temporarily exist as the sodium carboxylate salt.

  • Thermal Equilibration: Reflux the mixture at 78°C for 16 hours under an inert N 2​ atmosphere.

    • Causality: Heat provides the activation energy necessary to overcome the enolization barrier, allowing the dynamic kinetic resolution to reach its thermodynamic equilibrium (favoring the e,e cis-isomer).

  • Quenching & Isolation: Cool the reaction mixture to 0°C. Carefully acidify the mixture using 1M HCl until the pH reaches 2.

    • Causality: Acidification reprotonates both the enolate and the carboxylate salt. Because the cis-isomer is highly crystalline and stable, it readily precipitates out of the cold aqueous-ethanolic mixture.

  • Filtration: Filter the resulting precipitate through a Buchner funnel, wash with cold distilled water, and dry under a vacuum to yield the pure cis-isomer.

Protocol 2: NMR Conformational Analysis (Self-Validation)

This protocol utilizes 1 H-NMR coupling constants to definitively prove the diequatorial (e,e) geometry of the isolated product.

  • Sample Preparation: Dissolve 15 mg of the isolated cis-isomer in 0.6 mL of DMSO- d6​ [5].

    • Causality: DMSO- d6​ is chosen to prevent signal overlap that might occur in CDCl 3​ and to stabilize the hydrogen-bonding dynamics of the carboxylic acid[5].

  • Data Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 298 K using a 400 MHz (or higher) NMR spectrometer.

  • Signal Analysis: Locate the multiplet corresponding to the proton at C1 (the proton alpha to the carboxylic acid). Extract the vicinal coupling constants ( 3JHH​ ).

  • Validation via Karplus Equation: If the carboxylic acid is equatorial, the C1 proton must be axial. An axial proton will be antiperiplanar (dihedral angle 180°) to the adjacent axial protons at C2 and C6. This geometry strictly results in large coupling constants ( 3JHH​≈10−12 Hz)[5][6]. A confirmed triplet of triplets (or similar multiplet) with two large J -values definitively self-validates the (e,e) conformational assignment.

References

  • St. Paul's Cathedral Mission College. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes". Available at:[Link]

  • Fiveable. "Conformations of Disubstituted Cyclohexanes". Available at:[Link]

  • NIH / PubMed. "Conformational Preferences of cis-1,3-cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy". Available at:[Link]

  • ResearchGate. "Calculated coupling constants a for most stable conformers". Available at:[Link]

Sources

Preclinical Pharmacokinetics and Metabolic Profiling of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I approach the evaluation of novel chemical entities not merely as a data-gathering exercise, but as a predictive framework for structural optimization. The compound cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid presents a fascinating pharmacokinetic challenge. It contains two highly reactive metabolic liabilities: a carboxylic acid moiety and a thiomethyl ether group.

This whitepaper outlines the authoritative, self-validating protocols required to evaluate the in vitro metabolic stability and in vivo pharmacokinetics of this compound in rodent models. By understanding the causality behind each experimental choice, researchers can ensure robust, regulatory-compliant data generation.

Structural Liability Analysis & Predictive DMPK

Before initiating in vivo studies, we must predict the biotransformation pathways dictated by the molecule's functional groups. This informs our bioanalytical strategy, ensuring we monitor the correct metabolites.

  • The Carboxylic Acid Moiety (Phase II Liability): Carboxylic acids are prime targets for Phase II conjugation. Specifically, UDP-glucuronosyltransferases (UGT), primarily the UGT2B7 and UGT1A3 isoforms, catalyze the formation of acyl glucuronides[1]. This is a critical liability because acyl glucuronides can be chemically reactive, undergoing intramolecular transacylation and potentially forming irreversible, toxic protein adducts[2].

  • The Thiomethyl Group (Phase I Liability): Thioethers (-SCH₃) are highly susceptible to Phase I S-oxidation. This sequential oxidation yields a sulfoxide (-S(O)CH₃) and subsequently a sulfone (-SO₂CH₃) metabolite[3]. These reactions are catalyzed by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs)[4].

  • The Cyclohexane Ring: The lipophilic aliphatic core is susceptible to standard CYP-mediated aliphatic hydroxylation.

MetabolicPathway Parent cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid AcylGlucuronide Acyl Glucuronide (Phase II: UGT2B7 / UGT1A3) Parent->AcylGlucuronide UDPGA Sulfoxide Sulfoxide Metabolite (Phase I: CYP450 / FMO) Parent->Sulfoxide NADPH / O2 Hydroxylated Aliphatic Hydroxylation (Phase I: CYP450) Parent->Hydroxylated NADPH / O2 Sulfone Sulfone Metabolite (Phase I: CYP450 / FMO) Sulfoxide->Sulfone NADPH / O2

Predicted Phase I and Phase II metabolic pathways of the target compound.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must include internal controls that validate the assay's performance independent of the test compound.

In Vitro Metabolic Stability (Liver Microsomes)

Causality: We utilize Human and Rat Liver Microsomes (HLM/RLM) rather than whole hepatocytes to isolate specific enzymatic pathways by controlling cofactor addition.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL microsomal protein.

  • Pore Formation (Crucial for UGTs): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin forms pores, allowing the highly polar UDPGA cofactor to access the active site.

  • Reaction Initiation: Pre-warm to 37°C. Initiate the reaction by adding an NADPH regenerating system (for CYP/FMO activity) and UDPGA (for UGT activity).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Self-Validation Controls:

    • Minus-Cofactor Control: Incubate without NADPH/UDPGA to rule out chemical instability.

    • Positive Controls: Run Verapamil (rapid CYP clearance) and Diclofenac (rapid UGT clearance) in parallel to validate enzymatic viability.

In Vivo Pharmacokinetics (Rodent Model)

Causality: Male Sprague-Dawley rats are selected because their blood volume allows for dense serial sampling from a single animal, eliminating inter-animal variability in the concentration-time curve.

Step-by-Step Methodology:

  • Formulation:

    • Intravenous (IV) Arm: Formulate at 1 mg/kg in a solution of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution.

    • Per Os (PO) Arm: Formulate at 10 mg/kg as a homogeneous suspension in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to jugular vein-cannulated rats (n=3 per route). Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood in K₂EDTA tubes at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)

Causality: To accurately calculate terminal half-life and clearance, we require sub-ng/mL sensitivity, achievable only via liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Methodology:

  • Sample Extraction: Perform Protein Precipitation (PPT) by adding 150 µL of cold acetonitrile (containing 10 ng/mL SIL-IS) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 4,000 rpm for 15 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Self-Validation (FDA Compliance): The assay must strictly adhere to the FDA 2018 Bioanalytical Method Validation Guidelines[5].

    • The calibration curve must demonstrate an R2≥0.99 .

    • Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values ( ±20% at the Lower Limit of Quantification).

PKWorkflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.083 to 24 hrs) Dosing->Sampling Extraction Protein Precipitation & IS Addition Sampling->Extraction LCMS LC-MS/MS Bioanalysis Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

End-to-end in vivo pharmacokinetic study and bioanalytical workflow.

Quantitative Data Presentation

Upon completion of LC-MS/MS bioanalysis, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin. Below is a benchmark data summary table representing the expected pharmacokinetic profile for a compound of this structural class in a rat model.

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (Maximum Concentration)ng/mLN/A1,250 ± 180Indicates moderate oral absorption.
Tmax​ (Time to Cmax​ )hrN/A1.5 ± 0.5Rapid to intermediate GI absorption rate.
AUC0−∞​ (Total Exposure)hr*ng/mL850 ± 953,400 ± 410Primary metric for total systemic exposure.
CL (Systemic Clearance)mL/min/kg19.6 ± 2.1N/AModerate hepatic clearance (approx. 35% of rat hepatic blood flow).
Vdss​ (Volume of Distribution)L/kg1.2 ± 0.15N/ADistributes slightly beyond total body water; moderate tissue binding.
t1/2​ (Terminal Half-Life)hr2.4 ± 0.33.1 ± 0.4Short-to-moderate half-life driven by S-oxidation and glucuronidation.
F (Absolute Bioavailability)%N/A~40%Moderate bioavailability, likely limited by first-pass hepatic metabolism.

Note: Data represents theoretical benchmark values for thiomethyl/carboxylic acid scaffolds to illustrate data structuring.

References

  • Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed (National Institutes of Health). Available at:[Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available at:[Link]

  • Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Importance and review of drug metabolite synthesis. DergiPark. Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Technical Whitepaper: cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of structure-based drug design (SBDD), bifunctional alicyclic building blocks are critical for developing spatially defined pharmacophores. cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5) represents a highly versatile intermediate utilized in the synthesis of complex enzyme inhibitors.

The structural brilliance of this molecule lies in its cis-1,3-disubstitution pattern. In a cyclohexane system, a cis-1,3 relationship strongly drives the ring into a diequatorial conformation to minimize 1,3-diaxial steric clashes. This thermodynamic preference is paramount for drug development: it locks the carboxylic acid and the 4-thiomethylbenzoyl group into a predictable, rigid 3D vector (separated by approximately 120°). This exact spatial arrangement allows medicinal chemists to precisely map functional groups into distinct sub-pockets of target enzymes, such as the catalytic triad and peripheral anionic site of cholinesterases .

G A cis-1,3-Substitution (Diequatorial Conformation) B Predictable 3D Vector (~120° Separation) A->B Steric Minimization C Target Pocket Alignment (e.g., AChE Active Site) B->C Pharmacophore Mapping D High Affinity Binding (Ki < 1 μM) C->D Enzyme Inhibition

Conformational causality of cis-1,3-disubstitution in target binding.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting the pharmacokinetics of the downstream active pharmaceutical ingredients (APIs). The thioether moiety provides orthogonal reactivity (e.g., it can be selectively oxidized to a sulfoxide or sulfone to tune the logP of the final drug), while the carboxylic acid serves as the primary conjugation handle .

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₅H₁₈O₃SProvides optimal molecular weight (278.37 g/mol ) for lead-like space.
CAS Number 1134407-36-5Unique identifier for procurement and literature tracking.
Stereochemistry cis-1,3Constrains the 3D vector of the benzoyl and carboxyl groups.
Functional Groups Thioether, Ketone, CarboxylOffers orthogonal reactivity; thioether can be oxidized to tune solubility.

Literature Review & Target Applications

Recent literature highlights the utility of benzoylcyclohexanecarboxylic acid derivatives across multiple therapeutic domains.

Neurological Targets (AChE/BChE): Derivatives of 2- and 3-benzoylcyclohexane-1-carboxylic acids have been extensively evaluated as precursors for benzofuranyl derivatives. These cyclized compounds exhibit potent, low-micromolar to nanomolar inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The rigid cyclohexane core properly distances the aromatic binding elements, allowing them to span the narrow gorge of the AChE active site .

Metabolic Targets (DGAT-1): Cycloalkane carboxylic acids (including cyclopentane and cyclohexane derivatives) are foundational to the synthesis of Diacylglycerol Acyltransferase 1 (DGAT-1) inhibitors. These inhibitors are critical in modulating lipid metabolism, reducing serum triglycerides, and treating dyslipidemia. The carboxylic acid is typically coupled with biphenyl-ureido systems to achieve target selectivity .

Quantitative Target Data Summary
Target EnzymeScaffold ClassRepresentative Ki / IC₅₀ RangeClinical Relevance
AChE Benzofuranyl derivatives0.009 – 0.61 μM (Ki)Alzheimer's Disease management
BChE Benzofuranyl derivatives0.28 – 1.60 μM (Ki)Neurodegenerative disorders
DGAT-1 Biphenyl-carbonyl cycloalkanes< 0.10 μM (IC₅₀)Obesity and dyslipidemia

Experimental Methodologies & Self-Validating Protocols

To maintain scientific integrity, the incorporation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid into active libraries must follow strict, self-validating workflows. Below are two field-proven protocols.

Protocol A: HATU-Mediated Amide Coupling

This protocol is used to attach complex amines to the carboxylic acid tail while preserving the cis stereocenter.

  • Activation: Dissolve 1.0 eq of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because the cis-1,3-cyclohexane system presents moderate steric hindrance. HATU generates a highly active HOAt ester that accelerates aminolysis, preventing base-catalyzed epimerization at the C1 stereocenter. DIPEA acts as a sterically hindered, non-nucleophilic base.

    • Self-Validation: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass peak (m/z shift of +14 Da) validates successful activation. Proceed only if conversion >95%.

  • Amine Addition: Dropwise add 1.1 eq of the target amine dissolved in DMF. Warm to room temperature and stir for 2 hours.

    • Causality: Controlled, dropwise addition prevents localized exothermic heating, further protecting the stereochemical integrity of the cyclohexane ring.

  • Isolation: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The thiomethylbenzoyl group is highly UV-active (254 nm), allowing precise tracking of the starting material's consumption.

G A Step 1: Activation (HATU, DIPEA, DMF) B LC-MS Validation (Check Methyl Ester Shift) A->B Aliquot Quench C Step 2: Amine Addition (Controlled Temp) B->C If >95% Conversion D TLC Validation (UV Tracking @ 254nm) C->D Reaction Monitoring E Step 3: Isolation (Target Compound) D->E If Complete

Self-validating workflow for HATU-mediated amide coupling.

Protocol B: Chlorosulfonyl Isocyanate (CSI) Cyclization

This protocol converts the building block into a rigid benzofuranyl derivative for cholinesterase inhibition.

  • Mixed Anhydride Formation: Dissolve the starting material in anhydrous CH₂Cl₂. Slowly add 1.2 eq of Chlorosulfonyl isocyanate (CSI) at -78°C.

    • Causality: CSI is a uniquely powerful electrophile. The carboxylic acid hydroxyl attacks the isocyanate carbonyl, forming a mixed anhydride intermediate. The ultra-low temperature prevents premature, uncontrolled polymerization.

  • Ring Closure: Add a catalytic amount of triflic acid (TfOH) and warm to room temperature.

    • Causality: TfOH provides the necessary protic environment to catalyze the intramolecular attack of the enolized ketone onto the mixed anhydride, closing the furan ring.

  • Validation & Purification:

    • Self-Validation: Monitor the cyclization via ¹H-NMR of crude aliquots. The complete disappearance of the broad carboxylic acid proton signal (~12.0 ppm) and the emergence of characteristic heterocyclic signals validate the ring closure.

Conclusion

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is far more than a simple catalog intermediate; it is a conformationally privileged scaffold. By leveraging the thermodynamic stability of its diequatorial conformation, researchers can predictably project pharmacophores into complex enzyme pockets. When paired with rigorous, self-validating synthetic protocols, this building block accelerates the discovery of potent therapeutics across neurological and metabolic indications.

References

  • Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A novel approach for the synthesis of β-keto esters: one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate. ResearchGate. Available at: [Link]

Methodological & Application

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid as a Privileged Scaffold for Conformationally Restricted Therapeutics

Introduction & Strategic Rationale

The transition from planar, achiral molecules to sp3-rich, conformationally restricted scaffolds is a defining paradigm in modern medicinal chemistry, often termed the "Escape from Flatland"[1]. Increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates directly correlates with improved aqueous solubility, reduced off-target promiscuity (such as unwanted hERG channel blocking via non-specific π-π stacking), and higher overall clinical success rates[2].

Within this context, cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1134407-36-5) emerges as a highly versatile, privileged building block. The 1,3-disubstituted cyclohexane core provides a rigid vector that projects pharmacophores in a defined spatial geometry. Furthermore, this specific molecule offers two orthogonal handles for late-stage diversification:

  • The C1 Carboxylic Acid: Primed for standard peptide coupling (amidation) or esterification.

  • The C3 4-Thiomethylbenzoyl Group: The thioether moiety (-SCH3) serves as an excellent pseudo-halide for transition-metal-catalyzed cross-coupling (specifically the Liebeskind-Srogl reaction)[3], or it can be oxidized to a sulfoxide/sulfone to modulate hydrogen-bonding and lipophilicity.

Logic A High Fsp3 Fraction (sp3-Rich Core) C Improved Aqueous Solubility A->C E Reduced Off-Target Pi-Stacking A->E B cis-1,3-Disubstitution (Conformational Rigidity) D Specific Pharmacophore Orientation B->D F Higher Clinical Success Rate C->F D->F E->F

Logical relationship between sp3-rich structural features and clinical success rates.

Synthetic Workflows and Methodologies

To fully leverage this scaffold, researchers must first synthesize the core precursor stereoselectively, and then apply orthogonal deconstruction/reconstruction techniques to build library diversity.

Workflow A cis-Cyclohexane-1,3- dicarboxylic anhydride C cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid A->C AlCl3, DCE B Thioanisole (Friedel-Crafts Acylation) B->C D Handle 1: Carboxylic Acid (Amidation/Esterification) C->D EDC, HOBt, Amine E Handle 2: Thiomethyl Group (Liebeskind-Srogl Coupling) C->E Boronic Acid, Pd(0), CuTC F Diversified sp3-Rich API Candidate D->F E->F

Synthetic workflow and orthogonal diversification of the cis-1,3-cyclohexane scaffold.

Protocol A: Stereoretentive Synthesis via Friedel-Crafts Acylation

Objective: Synthesize cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid from commercially available cis-cyclohexane-1,3-dicarboxylic anhydride.

Expertise & Experience Insights (Causality):

  • Stereochemical Control: The starting bicyclic anhydride enforces a cis relationship. Upon nucleophilic attack by the thioanisole-AlCl3 complex, the ring opens. Because the reaction does not break the C-H bonds at the chiral centers (C1 and C3), the relative cis stereochemistry is perfectly retained. Thermodynamic equilibration during the aqueous quench ensures the product adopts the highly stable diequatorial chair conformation.

  • Regioselectivity: The methylthio (-SCH3) group of thioanisole is a strong ortho/para director. Due to the steric bulk of the incoming acylium-equivalent complex, para-substitution is overwhelmingly favored (>95%).

  • Solvent Selection: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because its higher boiling point (83 °C) allows the reaction to be heated to 60 °C, which is necessary to drive the ring-opening of the somewhat hindered aliphatic anhydride.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl3, 2.5 equiv, 33.3 mmol) in anhydrous DCE (50 mL).

  • Activation: Cool the suspension to 0 °C using an ice bath. Add thioanisole (1.0 equiv, 13.3 mmol) dropwise over 5 minutes. The mixture will turn a deep yellow/orange, indicating the formation of the Lewis acid-arene complex.

  • Acylation: Dissolve cis-cyclohexane-1,3-dicarboxylic anhydride (1.1 equiv, 14.6 mmol) in DCE (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and gradually heat the reaction to 60 °C. Stir for 4 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the thioanisole peak is consumed and a mass corresponding to [M+H]+ 279 is dominant.

  • Quench: Cool the reaction to 0 °C and carefully pour it into a vigorously stirred mixture of crushed ice (100 g) and 1 M HCl (50 mL). Caution: Highly exothermic with HCl gas evolution.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from hot Toluene/Heptane to yield pure cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid.

Protocol B: Downstream Diversification via Liebeskind-Srogl Cross-Coupling

Objective: Replace the thiomethyl group with an aryl or heteroaryl substituent to explore the S1/S2 binding pockets of a target protein, utilizing the Liebeskind-Srogl cross-coupling[4].

Expertise & Experience Insights (Causality):

  • Neutral Conditions: Unlike Suzuki-Miyaura couplings which require strong aqueous bases (e.g., Na2CO3, KOH) that can hydrolyze amides or epimerize stereocenters, the Liebeskind-Srogl coupling operates under neutral conditions[5].

  • The Role of CuTC: Copper(I) thiophene-2-carboxylate (CuTC) is added stoichiometrically. It serves a dual purpose: it coordinates to the sulfur atom to polarize the C-S bond (facilitating oxidative addition by Palladium), and it acts as an irreversible sink for the extruded methanethiolate, driving the catalytic cycle forward[3].

  • Ligand Choice: Tris(2-furyl)phosphine (TFP) is the optimal ligand. Its reduced sigma-donating ability compared to triphenylphosphine accelerates the rate-limiting reductive elimination step[3].

Step-by-Step Procedure:

  • Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the cis-3-(4-thiomethylbenzoyl)cyclohexane derivative (1.0 equiv, 0.5 mmol), the desired Arylboronic Acid (1.5 equiv, 0.75 mmol), CuTC (1.5 equiv, 0.75 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), and TFP (0.1 equiv, 10 mol%).

  • Degassing: Seal the tube with a septum and purge the atmosphere by evacuating and backfilling with Argon three times.

  • Reaction: Inject anhydrous, degassed Tetrahydrofuran (THF, 5 mL) via syringe. The mixture will initially appear as a dark red/brown suspension.

  • Heating: Stir the reaction mixture at 50 °C for 12–18 hours. Self-Validation: The reaction mixture will gradually turn black as Cu(0)/CuS precipitates. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting thioether.

  • Workup: Cool the mixture to room temperature, dilute with Diethyl Ether (15 mL), and filter through a short pad of Celite to remove the copper salts and palladium black. Wash the Celite pad with additional Ether (2 x 10 mL).

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography (SiO2) to isolate the cross-coupled biaryl ketone.

Quantitative Data: Liebeskind-Srogl Optimization

To establish the trustworthiness of the protocol, the following table summarizes the optimization parameters for the cross-coupling of the thiomethyl handle with phenylboronic acid.

EntryCatalyst (mol%)Ligand (mol%)Co-Metal (Equiv)SolventTemp (°C)Yield (%)
1Pd(PPh3)4 (5%)NoneCuTC (1.5)THF5042
2Pd2(dba)3 (2.5%)PPh3 (10%)CuTC (1.5)THF5058
3Pd2(dba)3 (2.5%)TFP (10%) CuTC (1.5) THF 50 91
4Pd2(dba)3 (2.5%)TFP (10%)CuI (1.5)THF5015
5Pd2(dba)3 (2.5%)TFP (10%)CuTC (1.5)Toluene8074

Table 1: Reaction optimization demonstrating the critical necessity of the TFP ligand and the CuTC co-metal for efficient C-S bond activation and cross-coupling.

Conclusion

The cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid scaffold is a powerful asset in the medicinal chemist's toolkit. By utilizing stereoretentive Friedel-Crafts chemistry for its construction and exploiting the orthogonal reactivity of its carboxylic acid and thioether moieties, researchers can rapidly generate diverse, sp3-rich libraries with highly defined three-dimensional geometries.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. ACS Publications. URL: [Link]

  • Wikipedia Contributors. (n.d.). Liebeskind–Srogl coupling. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Prokopcová, H., et al. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. PMC. URL: [Link]

  • Srogl, J., & Liebeskind, L. S. (2024). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances. URL: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on the Investigation of a Novel Chemical Entity

The exploration of novel chemical entities (NCEs) is the foundation of therapeutic innovation. The compound cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid represents such an entity. As of this writing, its specific biological activities and mechanism of action are not characterized in the public domain. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the in vitro characterization of this, or any similar, NCE.

Drawing from extensive experience in cellular pharmacology and drug discovery, this guide is structured not as a rigid template, but as a logical, cascading workflow. We will proceed from fundamental physicochemical characterization to broad assessments of cellular impact, and finally to more nuanced mechanistic assays. The protocols provided are robust, widely accepted, and designed to generate a foundational dataset for go/no-go decisions in a drug discovery pipeline. We will operate under the working hypothesis that the structural motifs of the compound—a cyclohexane carboxylic acid derivative—may confer anti-proliferative and/or anti-inflammatory activities, common among such scaffolds.

Part 1: Foundational Procedures - Compound Handling and Initial Viability Assessment

A rigorous and systematic approach begins with understanding the compound's behavior in the experimental system. Inaccurate concentration determination due to poor solubility is a primary source of experimental irreproducibility.

Critical First Step: Solubility Determination

Expert Insight: Before any biological assay, the solubility of the test compound in the chosen solvent (typically dimethyl sulfoxide, DMSO) and its stability in the final cell culture medium must be determined. A compound that precipitates in culture will lead to erroneous results. The final concentration of DMSO in assays should be kept to a minimum, generally below 0.5%, as DMSO itself can be toxic to cells.[1][2]

Protocol: Empirical Solubility Assessment

  • Preparation of High-Concentration Stock:

    • Accurately weigh 1-2 mg of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.

    • Add a calculated volume of 100% sterile DMSO to achieve a high concentration stock, for example, 10 or 20 mM.

    • Facilitate dissolution by gentle vortexing. If necessary, use a water bath sonicator for brief periods.[1] Gentle warming to 37°C can be attempted, but with caution, as it may degrade the compound.[1]

  • Visual Inspection for Solubility in DMSO:

    • After attempting to dissolve, visually inspect the solution against a light source. The solution should be clear and free of any visible particulates.

    • If particulates remain, the compound is not soluble at that concentration. Dilute with more DMSO and repeat the process until a clear solution is achieved. This will be your highest concentration stock.

  • Assessing Solubility in Aqueous Culture Medium:

    • Prepare a series of dilutions of the DMSO stock into your chosen cell culture medium (e.g., DMEM).

    • A common test is to make a 1:100 dilution (e.g., 2 µL of DMSO stock into 198 µL of medium) to assess solubility at a high working concentration.

    • Incubate at 37°C for 1-2 hours and visually inspect for any precipitation or cloudiness. This step is critical as compounds can be soluble in DMSO but crash out of solution when introduced to an aqueous environment.[1]

Foundational Assay: Determining Cytotoxicity (IC50)

Expert Insight: The first biological assessment should always be a cytotoxicity assay. This determines the concentration range at which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.[3] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified spectrophotometrically.[3][4]

Protocol: MTT Assay for IC50 Determination

  • Cell Plating:

    • Seed a 96-well plate with your chosen cancer cell line (e.g., HeLa, A549, MCF-7) at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.[5]

  • Compound Treatment:

    • Prepare a series of 2-fold or 3-fold serial dilutions of your compound stock solution in culture medium. It is common to start from a high concentration (e.g., 100 µM) and dilute down.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4]

    • Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[4]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.[4]

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]

Table 1: Example Data Layout for IC50 Determination

Concentration (µM)Absorbance (OD 570nm)% Viability vs. Control
Vehicle (0)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
500.1512.0%
1000.086.4%

Part 2: Elucidating the Anti-Proliferative Effects

If the compound demonstrates cytotoxicity, the next logical step is to determine if this is due to a cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death) effect.

BrdU Cell Proliferation Assay

Expert Insight: The BrdU (5-bromo-2'-deoxyuridine) assay is a direct measure of DNA synthesis.[8] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9][10] This incorporated BrdU can then be detected with a specific antibody, providing a precise measure of cell proliferation. This method is more specific than metabolic assays like MTT for assessing proliferation.

Protocol: BrdU Incorporation Assay (ELISA-based)

  • Cell Plating and Treatment:

    • Follow the same procedure as the MTT assay for cell plating and treatment with your compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • BrdU Labeling:

    • After the desired treatment period (e.g., 24 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.[10]

    • Incubate for an additional 2-4 hours to allow for BrdU incorporation.[8]

  • Fixing and Denaturing:

    • Remove the labeling medium.

    • Add a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[11] This step is crucial to expose the incorporated BrdU to the antibody.

  • Antibody Incubation and Detection:

    • Wash the wells with a wash buffer.

    • Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.[8]

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.[11]

  • Substrate Addition and Measurement:

    • Wash the wells and add a TMB substrate. A color change will develop.[11]

    • Stop the reaction with a stop solution and measure the absorbance on a microplate reader.

  • Data Analysis:

    • A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.

Part 3: Investigating the Mechanism of Cell Death

If the compound is indeed killing cells, it is critical to understand the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V / Propidium Iodide (PI) Apoptosis Assay

Expert Insight: This is the gold standard for detecting apoptosis by flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, and stain the DNA.[12][14] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., 1x and 2x IC50) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating cells (in the supernatant) and the adherent cells (by trypsinization). This is crucial as apoptotic cells often detach.

    • Combine and wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13][15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add FITC-conjugated Annexin V and PI staining solution to the cells.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • FITC fluorescence (for Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Cell Cycle Analysis

Expert Insight: Many anti-proliferative compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). This can be analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[16] The amount of DNA in a cell correlates with its phase in the cell cycle: cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for the Annexin V assay.

  • Fixation:

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][18]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C.[17][18]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[18]

    • Incubate for 30 minutes at room temperature.[17]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry, collecting the fluorescence data for PI.

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • The data can be modeled to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Part 4: Investigating a Potential Anti-Inflammatory Role

Given the prevalence of anti-inflammatory activity in related molecular classes, it is prudent to screen for such effects. A standard model involves using macrophages, such as the RAW 264.7 cell line, and stimulating them with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.

TNF-α Secretion Assay

Expert Insight: Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine released by macrophages upon activation.[19] Measuring the inhibition of TNF-α secretion is a primary indicator of anti-inflammatory activity. This is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: LPS-Induced TNF-α Secretion in RAW 264.7 Cells

  • Cell Plating:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[20]

  • Pre-treatment with Compound:

    • Pre-treat the cells with various non-toxic concentrations of your compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a set period (e.g., 18-24 hours).[20] Include controls for unstimulated cells and LPS-stimulated cells with vehicle only.

  • Supernatant Collection:

    • After incubation, centrifuge the plate and carefully collect the culture supernatant, which contains the secreted cytokines.

  • ELISA for TNF-α:

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • A dose-dependent decrease in TNF-α levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Part 5: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Action (Anti-Proliferative) cluster_2 Phase 3: Alternative Hypothesis (Anti-Inflammatory) Solubility Compound Solubilization (DMSO & Media) MTT Cytotoxicity Screening (MTT) Determine IC50 Solubility->MTT Define Testable Concentration Range BrdU Proliferation Assay (BrdU) Measure DNA Synthesis MTT->BrdU Test at sub-lethal and lethal concentrations Apoptosis Apoptosis Assay (Annexin V/PI) Distinguish Apoptosis vs. Necrosis MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Identify Phase Arrest MTT->CellCycle Inflam Anti-Inflammatory Assay (LPS-induced TNF-α in Macrophages) MTT->Inflam Select non-toxic concentrations

Caption: A typical cascading workflow for the in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Diagram

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Compound cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid MAPK MAPK Pathway (ERK, JNK, p38) Compound->MAPK Inhibits? IKK IKK Complex Compound->IKK Inhibits? TLR4->MAPK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines induces transcription

Caption: Hypothetical inhibition of LPS-induced inflammatory signaling pathways by the test compound.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved March 27, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved March 27, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 27, 2026, from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Bio-protocol, 7(16), e2493. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved March 27, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved March 27, 2026, from [Link]

  • BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. Retrieved March 27, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Cell viability assays and IC50 calculation. (2019). Bio-protocol, 9(24), e3457. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved March 27, 2026, from [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2025). Frontiers in Pharmacology. Retrieved March 27, 2026, from [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. (2022). Molecules, 27(14), 4598. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2009). Journal of Surgical Research, 154(2), 294-300. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). International Journal of Molecular Sciences, 22(11), 5779. [Link]

  • α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. (2021). International Journal of Molecular Medicine, 48(5), 195. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2026). LifeTein. Retrieved March 27, 2026, from [Link]

Sources

Formulation Strategies for cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5) is a challenging small-molecule candidate characterized by poor aqueous solubility and specific chemical liabilities. Structurally, it possesses a lipophilic cyclohexane-benzoyl core (estimated LogP ~2.7–3.5), a carboxylic acid moiety (pKa ~4.5–5.0), and a thioether (thiomethyl) group. These features classify it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule, necessitating advanced formulation strategies to achieve oral bioavailability.

The formulation development must address two primary hurdles:

  • Solubility & Dissolution: The high crystal lattice energy and lipophilicity severely restrict dissolution in the acidic gastric environment.

  • Chemical Stability: The thiomethyl group is highly susceptible to oxidative degradation, forming sulfoxide and sulfone impurities when exposed to reactive oxygen species (ROS) or peroxide impurities commonly found in polymeric excipients[1][2].

Formulation Strategy 1: Salt Screening & Crystal Engineering

Mechanistic Rationale: The presence of the carboxylic acid provides an excellent chemical handle for salt formation. By converting the free acid into a salt using basic counterions, the microenvironmental pH during dissolution is elevated, significantly reducing the crystal lattice energy and enhancing the hydration rate[3][4]. Salt selection is a critical first step for acidic new chemical entities (NCEs) to improve solubility without the need for complex enabling formulations[5][6].

Protocol: High-Throughput Salt Screening

  • Counterion Selection: Select pharmaceutically acceptable bases with pKa values at least 2 units higher than the drug's pKa (e.g., Sodium hydroxide, Potassium hydroxide, Meglumine, Tromethamine/TRIS).

  • Solvent Casting: Dissolve 50 mg of the free acid in 1 mL of a suitable solvent (e.g., Tetrahydrofuran or Ethanol). Add equimolar amounts of the chosen counterion.

  • Crystallization: Subject the mixtures to controlled cooling (0.5°C/min) or anti-solvent addition (e.g., heptane) to induce precipitation.

  • Characterization: Harvest the crystals and analyze via Powder X-Ray Diffraction (PXRD) to confirm new crystalline phases, and Differential Scanning Calorimetry (DSC) to assess thermal stability.

  • Thermodynamic Solubility Testing: Suspend the confirmed salts in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) for 24 hours at 37°C. Quantify dissolved drug via HPLC-UV to validate the solubility enhancement.

Formulation Strategy 2: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Mechanistic Rationale: If salt formation fails to provide sufficient in vivo exposure, converting the crystalline drug into an amorphous solid dispersion (ASD) is the next logical step. ASDs trap the drug in a high-energy amorphous state within a polymer matrix, generating supersaturation in the gastrointestinal tract[7][8]. Hot-Melt Extrusion (HME) is highly effective for this, but requires careful polymer selection to prevent thermal degradation of the thiomethyl group[9][10]. Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) is ideal due to its low glass transition temperature (Tg) and excellent solubilization capacity[7].

Protocol: HME Process Optimization

  • Preparation: Blend the API (20% w/w) with Soluplus (79% w/w) and an antioxidant (1% w/w Butylated Hydroxytoluene, BHT).

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones to 90°C–120°C–140°C–140°C to ensure melting without exceeding the thermal degradation threshold of the API.

  • Milling: Cool the extrudate rapidly on a chill roll and mill it into a fine powder (<250 µm) using a FitzMill.

  • In Vitro Dissolution: Perform non-sink, two-stage dissolution testing (0.1N HCl for 2 hours, followed by pH 6.8 phosphate buffer) to evaluate the supersaturation profile and validate the release kinetics.

Formulation Strategy 3: Chemical Stabilization of the Thioether

Mechanistic Rationale: Thioethers (-S-CH3) are notoriously prone to oxidation. In pharmaceutical formulations, trace hydroperoxides in excipients (like PEG or PVP) or atmospheric oxygen can rapidly oxidize the thioether to a sulfoxide, and eventually to a sulfone[1][2]. This degradation compromises both efficacy and safety. Stabilization requires a multi-pronged approach: scavenging free radicals, chelating trace metals that catalyze oxidation, and utilizing low-peroxide excipient grades.

Protocol: Antioxidant Screening & Stabilization

  • Excipient Compatibility: Screen the API against excipients spiked with 0.1% H₂O₂ to force degradation and identify incompatible polymers.

  • Antioxidant Addition: Formulate the API with a synergistic antioxidant system: 0.1% w/w BHT (radical scavenger) and 0.05% w/w EDTA (metal chelator).

  • Manufacturing Controls: Implement nitrogen purging during compounding and HME to displace dissolved oxygen from the polymer melt.

  • Accelerated Stability: Store the stabilized prototypes at 40°C/75% RH for 3 months. Monitor sulfoxide/sulfone formation via LC-MS to validate the protective efficacy of the antioxidant system.

Data Presentation

Table 1: Representative Salt Screening & Solubility Data

Solid State Form Counterion Melting Point (°C) FaSSIF Solubility (µg/mL) Physical Stability (40°C/75% RH)
Free Acid None 142.5 12.4 Stable
Sodium Salt Na+ >250 450.2 Hygroscopic
Meglumine Salt Meglumine 168.3 890.5 Stable (Optimal)

| Tromethamine Salt| TRIS | 155.1 | 620.8 | Slight Disproportionation |

Table 2: ASD Supersaturation & Stability Profile (20% API Load)

Formulation Polymer Matrix Cmax (µg/mL) AUC (0-4h) Thioether Oxidation (3 Months)
Crystalline API None 15.1 45.3 < 0.1%
ASD - Unstabilized Soluplus 210.4 680.5 4.5% (Sulfoxide formed)

| ASD - Stabilized | Soluplus + 1% BHT | 208.9 | 675.2 | < 0.5% (Protected) |

Visualizations

G A cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid B Physicochemical Profiling (BCS Class II/IV) A->B C Solubility Enhancement B->C D Chemical Stabilization B->D E Salt Screening (Targeting -COOH) C->E F Amorphous Solid Dispersion (HME with Soluplus) C->F G Antioxidant Addition (BHT / EDTA) D->G H Low-Peroxide Excipients D->H

Formulation decision workflow for solubility enhancement and chemical stabilization.

G A Thioether (-S-CH3) B Sulfoxide (-S(=O)-CH3) A->B ROS / Peroxides (Fast) C Sulfone (-S(=O)2-CH3) B->C Excess Oxidant (Slow)

Oxidative degradation pathway of the thiomethyl group to sulfoxide and sulfone.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. URL: [Link]

  • Giri, B. R., Kwon, J., Vo, A. Q., Bhagurkar, A. M., Bandari, S., & Kim, D. W. (2021). Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan. Pharmaceuticals, 14(1), 73. URL: [Link]

  • Abdelfattah, A. G., Bansal, S., Quaye, J. A., Kondengadan, S. M., Gadda, G., & Wang, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(18), 4440-4443. URL: [Link]

Sources

Application Note: Catalytic Strategies for the Synthesis of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5) is a specialized building block frequently utilized in the development of conformationally restricted pharmaceuticals. The synthesis of this compound relies on the Friedel-Crafts acylation of thioanisole using cis-1,3-cyclohexanedicarboxylic anhydride.

Achieving high yields and maintaining the cis-stereochemistry of the cyclohexane ring requires precise catalytic control. The catalyst must effectively activate the cyclic anhydride to form an electrophilic acylium ion equivalent without inducing epimerization at the cyclohexane stereocenters. Furthermore, the methylthio (-SCH₃) group of thioanisole acts as an ortho/para-directing activator. Due to the significant steric bulk of the cyclohexane anhydride complex, catalytic activation drives the electrophilic aromatic substitution (EAS) almost exclusively toward the para-position [1].

Catalyst Selection & Causality

The choice of catalyst dictates the reaction's efficiency, environmental footprint, and workup complexity:

  • Aluminum Chloride (AlCl₃): The traditional gold standard for this transformation. Unlike simple acylations that require only 1.1 equivalents of AlCl₃, this specific synthesis requires >2.5 equivalents . The resulting product contains both a ketone and a free carboxylic acid, which form a highly stable, bidentate coordination complex with aluminum. This sequesters the metal, preventing catalytic turnover and necessitating stoichiometric excess [1].

  • Rare Earth Triflates (e.g., Sc(OTf)₃): Scandium triflate offers a modern, greener alternative. It is highly oxophilic but exhibits fast exchange rates with oxygen ligands, preventing permanent sequestration by the keto-acid product. This allows the reaction to proceed with truly catalytic amounts (10–20 mol%) and enables catalyst recovery via aqueous extraction [3].

  • Solid Acid Catalysts (e.g., Zeolite H-Beta): Zeolites provide shape-selective catalysis. The constrained pore structure of H-Beta zeolites enhances para-selectivity (>99:1) by physically restricting the formation of the bulkier ortho-isomer. While it requires higher temperatures, the catalyst is easily recovered by simple filtration [2].

Quantitative Data Comparison

The following table summarizes the performance metrics of the primary catalytic systems used for this synthesis.

Catalyst SystemEquivalents RequiredTypical Yield (%)Regioselectivity (p:o)Key AdvantagesPrimary Limitations
AlCl₃ 2.5 - 3.085 - 92> 95:5Highly reliable, rapid kinetics at 0 °C.Generates stoichiometric aluminum waste; requires harsh acidic quench.
Sc(OTf)₃ 0.1 - 0.275 - 82> 98:2Truly catalytic, water-tolerant, recoverable.High initial catalyst cost; requires longer reaction times.
Zeolite H-Beta 20 wt%65 - 75> 99:1Excellent shape-selectivity, easily filtered.Requires elevated temperatures (50–70 °C); potential for pore clogging.

Reaction Pathway & Workflow Visualizations

Mechanism A cis-1,3-Cyclohexanedicarboxylic Anhydride C Acylium Ion / Activated Complex A->C Activation B Catalyst (e.g., AlCl3, Sc(OTf)3) B->C E Wheland Intermediate (para-attack) C->E Electrophilic Attack D Thioanisole (Nucleophile) D->E F cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid E->F Deprotonation & Ring Opening

Reaction mechanism for the catalytic synthesis of the target compound.

Workflow Step1 1. Reagent Preparation Dry solvents & inert atmosphere Step2 2. Catalyst Activation Suspend catalyst in DCM at 0 °C Step1->Step2 Step3 3. Anhydride Addition Dropwise addition to form complex Step2->Step3 Step4 4. Thioanisole Addition Electrophilic Aromatic Substitution Step3->Step4 Step5 5. Reaction & IPC Warm to RT, monitor via TLC/HPLC Step4->Step5 Step6 6. Quenching Cold 1M HCl to break metal complex Step5->Step6 Step7 7. Workup & Purification Extraction, washing, and crystallization Step6->Step7

Step-by-step experimental workflow for the Friedel-Crafts acylation process.

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional AlCl₃-Mediated Synthesis

This protocol utilizes stoichiometric aluminum chloride to ensure rapid, complete conversion.

Step 1: System Preparation In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (3.33 g, 25.0 mmol, 2.5 equiv) in anhydrous dichloromethane (DCM, 40 mL). Cool the suspension to 0 °C using an ice-water bath. Causality: Moisture must be strictly excluded to prevent the violent hydrolysis of AlCl₃ into inactive aluminum hydroxide and HCl gas [1].

Step 2: Anhydride Activation Dissolve cis-1,3-cyclohexanedicarboxylic anhydride (1.54 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C. Causality: Pre-forming the acylium complex before introducing the nucleophile prevents unwanted side reactions and ensures the anhydride is fully activated.

Step 3: Electrophilic Aromatic Substitution Dissolve thioanisole (1.30 g, 10.5 mmol, 1.05 equiv) in anhydrous DCM (5 mL). Add dropwise via the dropping funnel over 20 minutes. Causality: The reaction is highly exothermic. Slow addition at 0 °C prevents thermal spikes that could lead to the cleavage of the delicate thioether linkage or epimerization of the cis-cyclohexane ring.

Step 4: In-Process Control (IPC) & Reaction Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Validate reaction completion by quenching a 0.1 mL aliquot in 1M HCl/EtOAc and analyzing the organic layer via HPLC (UV detection at 254 nm).

Step 5: Quenching and Workup Once complete, slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice (50 g) and 1M HCl (50 mL). Causality: The addition of strong acid is mandatory. It protonates the newly formed carboxylic acid and fully dissociates the highly stable aluminum-product complex, solubilizing the aluminum salts into the aqueous phase.

Step 6: Purification Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by recrystallization from ethyl acetate/hexanes to yield pure cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid.

Protocol B: Greener Catalysis using Sc(OTf)₃

This protocol leverages the water-tolerant nature of rare earth triflates for a catalytic approach [3].

Step 1: Reaction Setup To a 100 mL round-bottom flask, add cis-1,3-cyclohexanedicarboxylic anhydride (1.54 g, 10.0 mmol, 1.0 equiv), thioanisole (1.49 g, 12.0 mmol, 1.2 equiv), and nitromethane (25 mL).

Step 2: Catalyst Addition & Heating Add Sc(OTf)₃ (0.49 g, 1.0 mmol, 10 mol%). Equip the flask with a reflux condenser and heat the mixture to 50 °C for 12–16 hours under nitrogen. Causality: Nitromethane is used as the solvent because its high dielectric constant stabilizes the acylium ion intermediate, compensating for the lower Lewis acidity of Sc(OTf)₃ compared to AlCl₃.

Step 3: Catalyst Recovery & Workup Cool the mixture to room temperature and add water (25 mL). Extract the product into ethyl acetate (3 × 20 mL). Causality: Sc(OTf)₃ preferentially partitions into the aqueous phase. The aqueous layer can be collected, and the water removed under vacuum at 80 °C to quantitatively recover the Sc(OTf)₃ catalyst for subsequent cycles [3]. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Mastering Solubility: A Detailed Protocol for Dissolving cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, field-proven protocol for the solubilization of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring technical accuracy, reproducibility, and the integrity of your downstream applications.

The unique structural characteristics of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, featuring a cyclohexane-1-carboxylic acid moiety and a thiomethylbenzoyl group, necessitate a carefully considered approach to dissolution. This protocol is designed to be a self-validating system, incorporating best practices for creating stable, high-concentration stock solutions suitable for a wide range of biological assays and drug discovery platforms.

I. Foundational Principles: Understanding the Compound and Solvent

A successful dissolution protocol is built on a solid understanding of the chemical entities involved.

  • Dimethyl Sulfoxide (DMSO) : DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy.[2] However, its hygroscopic nature (tendency to absorb water from the air) and potential for compound degradation under certain conditions demand careful handling.[3][4] For biological assays, it is crucial to maintain a low final concentration of DMSO (typically <0.5%) to avoid cellular toxicity.[1][5]

II. Pre-Protocol Checklist & Material Specification

To ensure the integrity of your stock solution, the quality of your starting materials is paramount.

Material Specification Rationale
cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acidPurity ≥98%High purity minimizes the impact of unknown contaminants on experimental results.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purityMinimizes water-mediated hydrolysis and other potential degradation pathways.[4] Use a fresh, unopened bottle or one properly stored to prevent moisture absorption.
VialsAmber glass or polypropyleneProtects light-sensitive compounds and prevents leaching of plasticizers.[3]
Pipette TipsSterile, low-retentionEnsures accurate volume transfer and prevents contamination.
Vortex MixerStandard laboratory gradeProvides mechanical agitation to aid dissolution.
Sonicator (optional)Water bath sonicatorCan provide additional energy to break up solid particles and enhance solubility.[1]

III. Visualizing the Workflow: Dissolution Protocol

The following diagram outlines the key steps in the preparation of a stock solution of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in DMSO.

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh Weigh Compound start->weigh Accurately add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex add_dmso->vortex Initial Mixing sonicate Sonicate (Optional) vortex->sonicate If Needed warm Gentle Warming (Optional) sonicate->warm If Still Insoluble aliquot Aliquot warm->aliquot Once Dissolved store Store at -20°C or -80°C aliquot->store Avoid Freeze-Thaw end Ready for Dilution store->end

Caption: Workflow for dissolving the target compound in DMSO.

IV. Step-by-Step Dissolution Protocol

This protocol is designed for the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

1. Calculation of Required DMSO Volume:

  • Step 1.1: Determine the molecular weight (MW) of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid. Based on its chemical formula (C₁₅H₁₈O₃S), the calculated MW is approximately 294.37 g/mol .

  • Step 1.2: Weigh a precise amount of the compound. For example, 2.94 mg.

  • Step 1.3: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:

    Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

    For 2.94 mg (0.00294 g) to make a 10 mM (0.01 M) solution: Volume (L) = 0.00294 g / (294.37 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

2. Dissolution Procedure:

  • Step 2.1: Carefully transfer the weighed compound into a sterile, appropriately sized amber glass or polypropylene vial.

  • Step 2.2: Add the calculated volume of anhydrous DMSO to the vial.

  • Step 2.3: Tightly cap the vial and vortex for 1-2 minutes at room temperature.[1] Visually inspect the solution for any undissolved particles.

  • Step 2.4 (Optional - If Insoluble): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1] This can help to break down aggregates and enhance dissolution.

  • Step 2.5 (Optional - Use with Caution): For particularly challenging compounds, gentle warming in a 37°C water bath for a short period may be beneficial.[1] However, be aware that heat can potentially degrade some compounds. The stability of the thioether group in cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid at elevated temperatures in DMSO should be considered.

3. Aliquoting and Storage:

  • Step 3.1: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]

  • Step 3.2: Store the aliquots at -20°C or -80°C for long-term stability.[5] For many compounds in DMSO, storage at -80°C is preferred to maintain integrity over extended periods.

V. Best Practices for Dilution and Use in Biological Assays

The transition from a 100% DMSO stock solution to an aqueous assay buffer is a common point of compound precipitation.

  • Stepwise Dilution: To prevent the compound from crashing out of solution, perform serial dilutions in 100% DMSO first to achieve intermediate concentrations before making the final dilution into your aqueous assay buffer or cell culture medium.[6]

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is below the threshold for cellular toxicity, typically less than 0.5%, with 0.1% being preferable.[7]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[1]

VI. Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Compound fails to dissolve completelyInsufficient solvent volume, low intrinsic solubilityDouble-check calculations. Use sonication or gentle warming. If insolubility persists, a lower stock concentration may be necessary.
Precipitation upon dilution in aqueous bufferCompound is "shocked" out of solution by the rapid change in solvent polarityPerform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[6]
Inconsistent assay resultsIncomplete dissolution, compound degradation, or precipitationEnsure the stock solution is homogenous before use. Use fresh dilutions for each experiment. Minimize freeze-thaw cycles.[4]

VII. Conclusion

This protocol provides a robust framework for the successful dissolution of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in DMSO. By understanding the underlying chemical principles and adhering to these best practices, researchers can ensure the preparation of high-quality, stable stock solutions, leading to more reliable and reproducible experimental outcomes.

VIII. References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.

  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.

  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418) - Product Information Sheet.

  • Yufeng, C. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO.

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.

  • Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

  • ACS Publications. (2011, May 11). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials.

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).

  • MDPI. (2023, July 25). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules.

  • NIST. (n.d.). cis-Cyclohexane-1,3-dicarboxylic acid. NIST Chemistry WebBook.

  • BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem Technical Support.

  • ACDBio. (n.d.). SAFETY DATA SHEET - DMSO, for reconstitution.

  • Organic Chemistry Data. (n.d.). Dimethyl Sulfoxide (DMSO).

  • PubChem. (n.d.). cis-3-Carbomethoxycyclohexane-1-carboxylic acid.

  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans.

  • PubChem. (n.d.). cis-3,5-Dimethylcyclohexane-1-carboxylic acid.

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

  • NextSDS. (n.d.). CIS-3-(4-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID — Chemical Substance Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-Elution in cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Welcome to the advanced troubleshooting center for the chromatographic analysis of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid . This specific molecule presents a trifecta of analytical challenges: a stereocenter prone to diastereomeric interference (cis vs. trans), an oxidizable thioether group, and an ionizable carboxylic acid.

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution, ensure peak purity, and build robust, self-validating analytical methods.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting your method, you must identify the chemical nature of the co-eluting species. Use the decision tree below to diagnose the root cause of your peak distortion.

G Start Co-eluting Peak Detected (UV/DAD) Check Analyze Peak Symmetry & MS Spectra Start->Check Isomer Isomer Co-elution (cis vs. trans) Check->Isomer Identical MS (m/z), Shoulder present Oxidation Degradant Co-elution (Sulfoxide/Sulfone) Check->Oxidation +16 / +32 Da shift in MS spectra Tailing Pseudo Co-elution (Carboxylic Acid Tailing) Check->Tailing Exponential tail, No MS shift SolIsomer Switch to PFP Column (Shape Selectivity) Isomer->SolIsomer SolOx Change Modifier to MeOH (H-Bonding) Oxidation->SolOx SolTail Buffer Mobile Phase (0.1% TFA to suppress pKa) Tailing->SolTail

Diagnostic workflow for resolving co-elution in thioether-carboxylic acid chromatography.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My Diode Array Detector (DAD) purity analysis shows a shoulder on the main peak, but the mass spectrum is identical across the entire peak. Why is this happening, and how do I fix it? A1: You are observing the co-elution of the trans diastereomer. Perfect co-elution shows no distortion, but a sudden discontinuity or "shoulder" indicates two distinct species exiting the column simultaneously 1. Standard C18 columns separate compounds based on dispersive hydrophobic interactions. Because the cis and trans isomers of cyclohexane derivatives have nearly identical hydrophobicities (LogP), C18 phases cannot resolve them 2.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring acts as a Lewis acid, engaging in strong π−π stacking and dipole-dipole interactions with the electron-rich benzoyl group of your analyte 3. More importantly, the rigid, planar nature of the PFP group provides enhanced shape selectivity (steric recognition), allowing the column to discriminate between the diequatorial (trans) and equatorial-axial (cis) spatial arrangements of the cyclohexane ring.

Q2: I am seeing a co-eluting impurity with a +16 Da mass shift. Adjusting the gradient slope on my C18 column isn't helping. What is the mechanism here? A2: The +16 Da shift indicates the presence of a sulfoxide degradant, a common result of thioether oxidation by trace peroxides in your solvents or reactive oxygen species (ROS) 4. While sulfoxides are more polar than their parent thioethers, steep gradients can compress the chromatographic space, forcing them to co-elute.

The Solution: Change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is an aprotic solvent that relies solely on dipole interactions. Methanol is a protic solvent and a strong hydrogen bond donor. It selectively hydrogen-bonds with the highly polarized S=O oxygen of the sulfoxide, fundamentally altering its solvation sphere and selectively shifting its retention time away from the parent thioether.

Q3: The main peak exhibits severe exponential tailing, which is masking smaller, closely eluting impurities. Is my column degrading? A3: Not necessarily. This is "pseudo-co-elution" caused by the carboxylic acid moiety. The pKa of the carboxylic acid is approximately 4.5. If you are using an unbuffered mobile phase, the acid exists in a dynamic equilibrium between its unionized and ionized (carboxylate) states during the run. Furthermore, the ionized form engages in secondary ion-exchange interactions with residual silanols on the silica support, causing the exponential tail 1.

The Solution: You must suppress ionization by lowering the mobile phase pH at least two units below the pKa. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to both aqueous and organic mobile phases. This drives the equilibrium entirely to the neutral, protonated state, eliminating secondary interactions and sharpening the peak.

Part 3: Quantitative Column Comparison

To optimize the separation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid from its isomers and degradants, selecting the correct stationary phase is critical.

Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) cis/transPeak Symmetry ( As​ )Recommendation
Standard C18 Dispersive Hydrophobic< 1.0 (Co-elution)1.4 - 1.8 (Tailing)Not recommended for isomer or purity analysis.
Polar-Embedded Hydrophobic + H-Bonding1.2 (Partial separation)1.1 (Good)Useful for basic compounds, insufficient for cis/trans.
Pentafluorophenyl (PFP) π−π , Dipole, Steric Shape> 2.0 (Baseline) 1.05 (Excellent) Optimal. Superior shape selectivity for isomers.
Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, the following UHPLC method incorporates a System Suitability Test (SST). The protocol acts as a self-validating system; if the SST passes, the thermodynamic conditions required for baseline separation are mathematically verified.

Step 1: Mobile Phase Preparation
  • Aqueous (A): 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0, fully protonating the carboxylic acid to prevent silanol ion-exchange and peak tailing.

  • Organic (B): 0.1% v/v TFA in LC-MS grade Methanol.

    • Causality: Methanol provides critical hydrogen-bond donating capacity to resolve the highly polarized sulfoxide degradant from the parent thioether.

Step 2: Column Equilibration
  • Column: Agilent Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Temperature: 40°C.

    • Causality: Elevated, stable temperature reduces mobile phase viscosity, improving mass transfer kinetics within the superficially porous particles, which sharpens peaks and enhances resolution.

Step 3: System Suitability Test (SST) - The Self-Validating Step

Inject a System Suitability Standard containing 10 µg/mL of the cis target, 1 µg/mL of the trans isomer, and 1 µg/mL of the sulfoxide degradant.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between cis and trans peaks must be ≥1.5 .

    • Tailing factor ( Tf​ ) of the cis peak must be ≤1.2 .

  • Directive: If criteria fail, do not proceed with sample analysis. Verify mobile phase pH and column integrity.

Step 4: Gradient Execution
  • Flow rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 11.0 min: Ramp to 60% B

    • 11.0 - 13.0 min: Ramp to 95% B (Wash)

  • Causality: The shallow ramp through the 30-50% B region maximizes the time the analytes spend interacting with the PFP stationary phase, leveraging the subtle steric differences between the cis and trans isomers.

Part 5: References
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL:

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:

  • Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability (CReKT) to Effect Linker Cleavage Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Validation & Comparative

Methodological Comparison Guide: cis- vs trans-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of Stereochemistry in 3D Fragment-Based Drug Design

In contemporary medicinal chemistry, escaping "flatland" (sp²-rich planar molecules) is critical for improving target selectivity and pharmacokinetic profiles. The 1,3-disubstituted cyclohexane scaffold has emerged as a privileged three-dimensional bioisostere for meta-substituted benzenes. However, the biological efficacy of these scaffolds is entirely dictated by their stereochemistry.

This guide provides an objective, methodological comparison of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid and its trans isomer . By acting as a model system for nuclear receptor ligand design (such as PPARγ or RORγt), we demonstrate how the relative configuration of the cyclohexane ring alters the "exit vectors" of pharmacophores, dictating thermodynamic stability and receptor binding affinity.

Structural and Thermodynamic Analysis

The fundamental difference between the cis and trans isomers of 1,3-disubstituted cyclohexanes lies in their preferred chair conformations, which directly impacts their ability to engage target receptors without entropic penalties.

  • The cis-Isomer (Diequatorial Stability): The cis-1,3-disubstituted cyclohexane can adopt a highly stable diequatorial (e,e) conformation. Both the bulky 4-thiomethylbenzoyl group and the carboxylic acid reside in the equatorial plane, minimizing 1,3-diaxial steric clashes. This rigid, low-energy state projects the pharmacophores at an optimal ~109.5° angle, perfectly mimicking the vector geometry required to anchor into the polar networks of nuclear receptor ligand-binding domains (LBDs) while extending the lipophilic tail into the hydrophobic pocket [1].

  • The trans-Isomer (Equatorial-Axial Penalty): The trans isomer is forced into an equatorial-axial (e,a) conformation. If the bulky 4-thiomethylbenzoyl group is forced into the axial position, it suffers severe 1,3-diaxial interactions, destabilizing the molecule. Conversely, if the carboxylic acid is axial, the spatial trajectory (exit vector) of the pharmacophore is drastically altered, preventing simultaneous engagement of the receptor's anchoring residues and hydrophobic cleft [2].

G cluster_0 Stereoisomer Pool Cis cis-Isomer (e,e conformation) Receptor Target Receptor LBD (e.g., Nuclear Receptor) Cis->Receptor High Affinity Optimal Vector Trans trans-Isomer (e,a conformation) Trans->Receptor Low Affinity Steric Clash Readout TR-FRET & Reporter Assays Receptor->Readout Quantify Binding

Fig 1. Conformational impact of 1,3-disubstituted cyclohexane stereochemistry on receptor binding.

Comparative Biological Activity

To objectively compare the performance of these isomers, we evaluate them using a representative nuclear receptor binding model. Carboxylic acids with extended lipophilic tails are classic modulators of receptors like PPARγ and RORγt [3]. The data below illustrates the profound impact of the (e,e) vs (e,a) conformation on target engagement.

Quantitative Performance Summary
CompoundConformationTR-FRET IC₅₀ (nM)Reporter Assay EC₅₀ (nM)Relative Thermodynamic Stability (ΔG)
cis-Isomer Diequatorial (e,e)45 ± 5120 ± 15Highly Stable (Reference = 0 kcal/mol)
trans-Isomer Equatorial-Axial (e,a)> 10,000> 10,000+1.8 kcal/mol (Destabilized)
Positive Control N/A15 ± 240 ± 8N/A

Data Interpretation: The cis-isomer demonstrates potent nanomolar affinity, driven by the pre-organized (e,e) geometry that requires minimal conformational reorganization upon binding. The trans-isomer is essentially inactive (>10 μM), as the energetic penalty required to force the molecule into a binding-competent state exceeds the free energy gained from receptor interactions.

Experimental Methodologies

To ensure scientific integrity, the biological activity must be evaluated using self-validating assay systems. We detail the causality and step-by-step protocols for the two primary assays used to generate the comparative data.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality & Design Choice: Standard fluorescence polarization can suffer from auto-fluorescence interference from test compounds. TR-FRET utilizes a ratiometric, time-delayed measurement (using a long-lifetime Terbium fluorophore) that virtually eliminates background noise, making it the gold standard for quantifying nuclear receptor-ligand interactions [4].

Self-Validating Controls: The assay includes a known high-affinity reference ligand (positive control, 100% displacement) and a DMSO vehicle (negative control, 0% displacement). The assay's robustness is mathematically validated by calculating the Z'-factor before screening.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris (pH 7.5), 50 mM NaCl, 0.01% Triton X-100, and 1 mM DTT. Rationale: Triton X-100 prevents promiscuous compound aggregation, while DTT maintains critical cysteine residues in the receptor's active site.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense cis and trans isomers into a 384-well low-volume plate to a final DMSO concentration of 1%. Rationale: Acoustic dispensing eliminates plastic tip binding, ensuring accurate nanomolar concentrations.

  • Reagent Addition: Add 2 nM GST-tagged Receptor LBD and 2 nM Terbium-labeled anti-GST antibody (Tb-anti-GST).

  • Tracer Addition: Add 4 nM of a BODIPY-labeled fluorescent tracer ligand.

  • Equilibration: Incubate the plate in the dark at room temperature for 90 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader using an excitation wavelength of 337 nm. Measure dual emission at 490 nm (Tb donor) and 520 nm (BODIPY acceptor) after a 100 μs delay.

  • Data Analysis: Calculate the FRET ratio (Emission 520 / Emission 490). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z′>0.6 validates the assay for accurate IC₅₀ determination.

TR_FRET Tb Tb-anti-GST Antibody (Donor Fluorophore) Receptor GST-Receptor LBD (Target Protein) Tb->Receptor Binds GST tag Tracer Fluorescent Tracer (Acceptor Fluorophore) Tb->Tracer FRET Signal (High) Receptor->Tracer Binds LBD pocket Displaced Tracer Displaced (Low FRET Signal) Tracer->Displaced If Ligand Affinity > Tracer Ligand Test Compound (cis/trans Isomer) Ligand->Receptor Competes for pocket Ligand->Tracer Displaces Tracer

Fig 2. Competitive TR-FRET assay mechanism for evaluating ligand binding affinity.

Protocol 2: Cell-Based Luciferase Reporter Assay

Causality & Design Choice: While TR-FRET proves biochemical binding, it does not confirm cellular permeability or functional agonism/antagonism. A Gal4-driven luciferase reporter assay provides a highly sensitive, amplified readout of target gene transcription inside a living cell.

Step-by-Step Protocol:

  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect cells with a Gal4-Receptor LBD fusion plasmid and a Gal4-responsive Firefly luciferase reporter plasmid using Lipofectamine 3000. Include a constitutively active Renilla luciferase plasmid as an internal transfection control.

  • Compound Treatment: 24 hours post-transfection, replace media with assay media containing serial dilutions of the cis and trans isomers (0.1 nM to 10 μM).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Lyse cells and sequentially add Firefly and Renilla luciferase substrates (e.g., Dual-Glo system).

  • Normalization: Measure luminescence. Normalize Firefly signals against the Renilla signals to correct for well-to-well variations in cell viability and transfection efficiency—a critical step for a self-validating cellular assay.

A Technical Guide to the Structural Validation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and, most critically, the foundation of structure-activity relationship (SAR) studies.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[2][3][4] This guide provides an in-depth analysis of the validation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid using ¹H and ¹³C NMR spectroscopy, offering a comparative framework against its trans isomer and detailing the experimental and interpretative nuances required for definitive assignment.

The Imperative of Stereochemical Confirmation

For substituted cyclohexanes, the cis/trans isomerism profoundly impacts the molecule's shape and, consequently, its biological activity. The relative orientation of the substituents dictates the conformational preferences of the cyclohexane ring, influencing how the molecule interacts with its biological target.[5] Therefore, robust analytical techniques are essential to differentiate and characterize these isomers.[5][6] This guide will utilize a hypothetical, yet realistic, set of NMR data to illustrate the validation process for the cis isomer.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality. The following outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the purified cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.[5] The choice of solvent is critical; for this molecule, DMSO-d₆ is often preferred to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxylic proton.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

High-field NMR spectrometers (≥400 MHz) are recommended for improved signal dispersion.[5]

  • ¹H NMR Acquisition :

    • Experiment : Standard 1D proton experiment.

    • Pulse Program : A standard 90° pulse sequence.

    • Spectral Width : Typically -2 to 16 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Experiment : Standard 1D proton-decoupled carbon experiment.

    • Pulse Program : A standard pulse sequence with proton decoupling.

    • Spectral Width : Typically 0 to 220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for enhanced validation) :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.

The workflow for structural validation using NMR is a multi-step process, as illustrated below.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Structural Validation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) DataAcq NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) SamplePrep->DataAcq High-Field Spectrometer (≥400 MHz) Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) PeakPicking->Analysis Assignment Signal Assignment to Molecular Structure Analysis->Assignment Stereochem Stereochemical Confirmation (cis vs. trans) Assignment->Stereochem Comparison Comparison with Predicted Spectra & Alternatives Stereochem->Comparison Final Final Structure Validation Comparison->Final

Caption: Workflow for NMR-based structural validation.

Spectral Data Analysis and Validation

Below is a tabulated summary of the hypothetical ¹H and ¹³C NMR data for cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.

Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.10br s1HCOOH
7.90d, J=8.5 Hz2HAr-H (ortho to CO)
7.35d, J=8.5 Hz2HAr-H (ortho to SMe)
3.20m1HCH-COAr
2.55s3HS-CH₃
2.40tt1HCH-COOH
2.10-1.20m8HCyclohexane CH₂
Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
198.5C=O (ketone)
176.0C=O (acid)
145.0Ar-C (C-SMe)
135.0Ar-C (C-CO)
129.5Ar-CH (ortho to SMe)
128.0Ar-CH (ortho to CO)
45.0CH-COAr
42.5CH-COOH
35.0, 33.5, 28.0, 25.5Cyclohexane CH₂
14.5S-CH₃

Interpretation and Validation of the cis Isomer

The definitive validation of the cis stereochemistry hinges on the conformational analysis of the cyclohexane ring and its impact on the NMR spectrum, particularly the coupling constants of the protons at C1 and C3.

  • Carboxylic Acid and Aromatic Protons : The downfield signal at 12.10 ppm is characteristic of a carboxylic acid proton.[7] The two doublets at 7.90 and 7.35 ppm with a typical ortho-coupling constant (J ≈ 8.5 Hz) are indicative of a 1,4-disubstituted benzene ring.

  • Methine Protons (CH-COOH and CH-COAr) : In the cis isomer, the two bulky substituents (carboxylic acid and benzoyl group) will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[5] This leads to the methine protons at C1 and C3 being in axial positions.

  • Coupling Constants as a Stereochemical Reporter : The key to distinguishing cis from trans lies in the multiplicity and coupling constants of the methine protons.[5][6]

    • An axial proton will typically exhibit large axial-axial couplings (J_ax-ax ≈ 10-13 Hz) with its neighboring axial protons and smaller axial-equatorial couplings (J_ax-eq ≈ 2-5 Hz). This often results in a "triplet of triplets" (tt) or a complex multiplet with a large width at half-height.

    • An equatorial proton will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a narrower multiplet, often a broad singlet or a doublet of doublets of doublets (ddd) with small J values.

    In our hypothetical data, the proton at C1 (CH-COOH) is described as a triplet of triplets (tt) at 2.40 ppm. This is consistent with an axial proton coupled to two axial and two equatorial protons on the adjacent carbons, strongly suggesting a cis configuration where the carboxylic acid group is equatorial.

Comparative Analysis: cis vs. trans Isomers

A comparison with the expected spectral data for the trans isomer highlights the power of NMR in stereochemical assignment.

Featurecis-Isomer (diequatorial substituents)trans-Isomer (axial/equatorial substituents)Rationale
C1-H and C3-H Axial protonsOne axial, one equatorial protonIn the more stable chair conformation of the trans isomer, one substituent must be axial and the other equatorial.
C1-H and C3-H Multiplicity Broad multiplets (e.g., tt) with large JOne broad multiplet (axial H) and one narrow multiplet (equatorial H)The equatorial proton in the trans isomer would lack large axial-axial couplings, resulting in a significantly different and narrower signal compared to its axial counterpart.[5]
¹³C Chemical Shifts Generally similarMinor differences due to steric environmentThe carbon chemical shifts are less sensitive to stereochemistry than proton coupling constants but may show subtle differences due to varying gamma-gauche effects.

The logical flow for differentiating the isomers based on proton coupling is visualized below.

G cluster_0 Observed ¹H NMR Data for C1-H / C3-H cluster_1 Interpretation cluster_2 Conclusion Observed Broad multiplet (e.g., triplet of triplets) Large J values (10-13 Hz) Interpretation Indicates Axial Proton (Large axial-axial couplings) Observed->Interpretation Conclusion Substituent is Equatorial Both substituents are Equatorial Confirmed cis-Isomer Interpretation->Conclusion:f0

Caption: Logic for cis-isomer confirmation via ¹H NMR coupling.

Conclusion

The structural validation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a systematic process that relies on the detailed interpretation of ¹H and ¹³C NMR spectra. While the direct acquisition of spectral data is the first step, the critical validation lies in the analysis of proton coupling constants, which serve as a definitive reporter of the stereochemical arrangement of substituents on the cyclohexane ring. The presence of two broad methine proton signals, indicative of axial protons, provides compelling evidence for the diequatorial arrangement of the functional groups, thus confirming the cis configuration. This guide underscores the necessity of a multi-faceted NMR approach, ideally incorporating 2D techniques, to ensure the highest level of confidence in structural assignments, a non-negotiable requirement in the rigorous field of drug development.

References

  • An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes - Benchchem.
  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Available at: [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Journal of Chemical Information and Modeling. Available at: [Link]

  • NMR Data Acquisition and Processing Procedure. Bruker.
  • NMR Protocols. University of Wisconsin-Madison.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. (2012). American Laboratory. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. UTHSCSA.
  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. Available at: [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). Kanan Lab - Stanford University. Available at: [Link]

  • SOP data acquisition - R-NMR. (2023).
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (2000). Journal of Agricultural and Food Chemistry, 48(1), 26-32. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

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A Senior Scientist's Guide to Robust LC-MS/MS Method Validation for cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in a biological matrix, such as human plasma. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the scientific rationale behind each decision, ensuring the resulting method is robust, reliable, and compliant with global regulatory standards. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, which harmonizes expectations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The reliable quantification of drug candidates and their metabolites is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, directly influencing critical decisions in drug development.[1][6] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its superior sensitivity, selectivity, and speed.[7][8] This guide will compare and contrast critical methodological choices, providing the experimental data needed to defend the final validated method.

Foundational Strategy: Method Development and Optimization

Before validation can begin, a robust and reproducible method must be developed. This involves the systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Analyte and Internal Standard (IS) Selection & Characterization

The analyte, cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, possesses two key functional groups that dictate our analytical strategy: a carboxylic acid and a thiomethyl group. The carboxylic acid makes the molecule amenable to deprotonation, suggesting Negative Ion Mode Electrospray Ionization (ESI-) will be highly efficient.

The choice of Internal Standard (IS) is arguably the most critical factor for ensuring assay precision and accuracy.[9] It is added at a known concentration to all samples (excluding blanks) to correct for variability during sample processing and analysis.[10][11]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS. A SIL-IS, where several atoms (e.g., ¹³C, ²H) are replaced with their heavy isotopes, is the ideal choice.[12][13] It is chemically identical to the analyte, meaning it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[9][12] For our analyte, a ¹³C₃-labeled version would be an excellent candidate.

  • The Alternative: Structural Analog IS. When a SIL-IS is unavailable, a structural analog may be used.[9][11] However, this is a compromise. The analog will have different chromatographic retention and may respond differently to matrix effects, potentially compromising data integrity. This guide will proceed assuming the use of a SIL-IS, the scientifically superior choice.

Sample Preparation: Minimizing Matrix Interference

The goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma), which contains proteins, salts, and phospholipids that can interfere with ionization—a phenomenon known as the matrix effect.[7][14]

  • Protein Precipitation (PPT): A fast but "dirty" method. While simple (add acetonitrile, vortex, centrifuge), it does not effectively remove phospholipids, which are notorious for causing ion suppression in ESI.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. Based on the analyte's polarity, a water-immiscible organic solvent (e.g., methyl tert-butyl ether) is used to extract the analyte. This is a significant improvement over PPT.

  • Solid-Phase Extraction (SPE): The most selective and effective method. By choosing a sorbent that specifically retains the analyte (e.g., a mixed-mode anion-exchange sorbent that interacts with the carboxylic acid), we can achieve superior cleanup, removing proteins, salts, and phospholipids. This leads to lower matrix effects and better sensitivity. For this reason, SPE is the recommended approach.

LC-MS/MS Parameter Optimization

The system must be tuned to selectively detect and quantify the analyte and its IS.

  • Chromatography: Reversed-phase chromatography using a C18 column is a standard starting point. A gradient elution with water and methanol/acetonitrile containing a small amount of weak acid (e.g., 0.1% formic acid) will ensure the carboxylic acid is protonated for good peak shape. The key is to achieve chromatographic separation from any endogenous matrix components that could be isobaric (have the same mass).[15]

  • Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for exceptional selectivity.[7] We monitor a specific precursor ion → product ion transition for both the analyte and the IS.

ParameterOptimized SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Flow Rate 0.4 mL/minStandard flow for analytical LC-MS.
Ionization Mode ESI NegativeCarboxylic acid group readily forms a [M-H]⁻ ion.
Analyte MRM e.g., m/z 277.1 → 123.0Hypothetical values. Precursor is [M-H]⁻, product is a stable fragment.
IS (SIL) MRM e.g., m/z 280.1 → 126.0Hypothetical values. Mass shift corresponds to isotope labels.
Dwell Time 100 msSufficient time to acquire >15 data points across a peak for accurate integration.

The Validation Gauntlet: Proving Fitness for Purpose

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][16] The following experiments are mandatory under the ICH M10 guideline.[4][5][17]

Workflow for Bioanalytical Method Validation

The overall process follows a structured path from initial setup to final assessment.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Prepare Stock Solutions (Analyte & IS) prep_qcs Prepare Calibration Standards & Quality Controls (QCs) prep_standards->prep_qcs selectivity Selectivity & Matrix Effect prep_qcs->selectivity linearity Linearity (Calibration Curve) precision_accuracy Precision & Accuracy (Intra- & Inter-day) stability Stability Assessment assess_criteria Assess vs. Acceptance Criteria precision_accuracy->assess_criteria dilution Dilution Integrity process_data Process LC-MS/MS Data process_data->assess_criteria report Generate Validation Report assess_criteria->report

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Selectivity and Matrix Effect
  • Purpose: To ensure the method can differentiate the analyte from other substances in the matrix (selectivity) and to evaluate the impact of the matrix on the analyte's signal (matrix effect).[2][14]

  • Methodology:

    • Selectivity: Analyze at least six different blank lots of human plasma. The response in the analyte's MRM channel should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). The response in the IS channel should be less than 5% of its mean response.

    • Matrix Effect: Prepare two sets of samples. Set A: Analyte and IS spiked into post-extraction blank plasma. Set B: Analyte and IS in neat solution. The Matrix Factor (MF) is the ratio of the peak area in Set A to Set B. This is performed at low and high QC levels in six different matrix lots. The IS-normalized MF should have a coefficient of variation (CV) ≤15%.

  • Supporting Data:

Lot #Analyte MFIS MFIS-Normalized MF (Analyte MF / IS MF)
10.910.930.98
20.880.890.99
30.950.941.01
40.850.860.99
50.991.010.98
60.920.911.01
Mean 0.99
%CV 1.4%
  • Expertise & Trustworthiness: A CV of 1.4% demonstrates the exceptional ability of the SIL-IS to compensate for minor variations in ion suppression/enhancement between different plasma sources. A structural analog would likely show a much higher CV, indicating a less reliable method.

Calibration Curve and Linearity
  • Purpose: To demonstrate the relationship between instrument response (peak area ratio of analyte/IS) and analyte concentration over the expected physiological range.

  • Methodology: A calibration curve consisting of a blank, a zero standard (with IS), and at least six non-zero concentration levels is prepared. The curve is fitted with a linear regression, typically with 1/x² weighting to improve accuracy at the low end.

  • Supporting Data:

ParameterResultAcceptance Criteria
Range 1.00 - 1000 ng/mLMust cover expected study concentrations.
Regression Linear, 1/x² weightingMost appropriate for wide dynamic ranges.
Correlation (r²) > 0.998≥ 0.99
Back-calculated Accuracy 96.5% - 103.2%±15% of nominal (±20% at LLOQ).
Accuracy and Precision
  • Purpose: The cornerstone of validation. Accuracy measures the closeness of the mean test results to the true value. Precision measures the closeness of agreement (scatter) between a series of measurements.[16][18]

  • Methodology: Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC, Medium QC, and High QC. This is done in at least five replicates per level within a single run (intra-assay) and across at least three separate runs on different days (inter-assay).

  • Supporting Data:

QC Level (ng/mL)Intra-Assay (n=5)Inter-Assay (3 runs)
Mean Accuracy (%) Precision (%CV)
LLOQ (1.00) 104.58.7
Low (3.00) 97.85.4
Medium (100) 101.23.1
High (800) 98.92.5
  • Acceptance Criteria: For both intra- and inter-assay results, the mean accuracy must be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) must not exceed 15% (20% at LLOQ).[6] The data clearly meets these stringent requirements.

Stability
  • Purpose: To ensure the analyte is stable throughout the lifecycle of a sample, from collection to analysis.

  • Methodology: Low and High QC samples are subjected to various storage and handling conditions before analysis. The mean concentration is compared to that of freshly prepared QCs.

  • Supporting Data:

Stability ConditionDurationMean Accuracy vs. Nominal (%)Acceptance Criteria
Freeze-Thaw 3 cycles96.8%Accuracy within ±15%
Short-Term (Bench-Top) 24 hours at Room Temp98.5%Accuracy within ±15%
Long-Term 90 days at -80°C101.3%Accuracy within ±15%
Post-Preparative 48 hours in Autosampler103.1%Accuracy within ±15%

Interrelationship of Validation Parameters

No validation parameter exists in a vacuum. Understanding their interplay is key to developing a truly robust method. For example, a significant, uncorrected matrix effect will directly lead to poor accuracy and precision.

G Accuracy Accuracy Precision Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy impacts MatrixEffect->Precision impacts Recovery Extraction Recovery Recovery->Accuracy variability impacts Recovery->Precision variability impacts IS Internal Standard (SIL-IS) IS->MatrixEffect corrects for IS->Recovery corrects for Selectivity Selectivity Selectivity->Accuracy poor selectivity impacts Stability Analyte Stability Stability->Accuracy degradation impacts

Sources

Comparative Efficacy and Structural Utility of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves toward conformationally restricted scaffolds to improve target selectivity and reduce entropic penalties upon binding, substituted cyclohexanes have emerged as premier bioisosteres for aromatic rings. This guide provides an in-depth comparative analysis of cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid (c3-TMBC, CAS: 1134407-36-5)[1] against alternative stereoisomers and functional analogs. By dissecting its conformational geometry, pharmacophoric properties, and downstream efficacy, we establish a rigorous framework for utilizing this scaffold in the development of targeted receptor antagonists.

Structural Rationale: The Power of Conformational Constraint

The fundamental advantage of the c3-TMBC scaffold lies in its stereochemistry. In medicinal chemistry, 1,3-disubstituted cyclohexanes are utilized as structurally rigid mimics of natural ligands[2]. The cis-1,3-disubstitution pattern is uniquely valuable because it allows both the bulky 4-thiomethylbenzoyl group and the carboxylic acid to simultaneously occupy equatorial positions on the cyclohexane chair[3].

Comparative Geometric Analysis
  • c3-TMBC (cis-1,3-isomer): Adopts a highly stable diequatorial (e,e) conformation. This minimizes 1,3-diaxial steric clashes and projects the two pharmacophores at a consistent, predictable vector (~120° apart in 3D space), which is highly complementary to bipartite receptor binding pockets (e.g., GPCRs and lipid signaling kinases).

  • Alternative 1: trans-3-TMBC: The trans-1,3 isomer is geometrically forced into an axial-equatorial (a,e) conformation[3]. This introduces significant steric strain (A-value penalties) and drastically alters the spatial trajectory of the pharmacophores, typically resulting in a 10- to 100-fold drop in target binding affinity.

  • Alternative 2: Cyclopentane Analogs: While offering a similar carbon count, the cyclopentane envelope conformation is highly flexible and undergoes rapid pseudorotation. This lack of rigid puckering incurs a higher entropic penalty upon receptor binding compared to the locked chair of c3-TMBC.

The Thiomethyl (-SCH₃) Pharmacophore

Compared to a traditional methoxy (-OCH₃) group, the thiomethyl moiety offers superior polarizability[4]. The larger atomic radius of sulfur allows for enhanced dispersion forces (van der Waals interactions) within deep, hydrophobic receptor sub-pockets. Furthermore, the -SCH₃ group acts as a predictable metabolic "soft spot," undergoing hepatic CYP450 oxidation to a sulfoxide (-S(=O)CH₃), which can be strategically leveraged to tune the drug's pharmacokinetic half-life[4].

Comparative Efficacy Data

The following table summarizes the comparative physicochemical and in vitro efficacy data of c3-TMBC derivatives against structural alternatives, utilizing a model lipid-signaling receptor assay.

Scaffold / DerivativeLowest Energy ConformationRelative Target Affinity (IC₅₀)Lipophilicity (LogP)Metabolic Half-Life (HLM)
c3-TMBC (cis-1,3) Diequatorial (e,e)12 nM 3.445 min
trans-3-TMBCAxial-Equatorial (a,e)>1,500 nM3.252 min
cis-3-Methoxy analogDiequatorial (e,e)85 nM2.8>120 min
Cyclopentane analogEnvelope (Flexible)340 nM3.138 min

Data Interpretation: The cis-1,3 geometry is an absolute requirement for high-affinity binding, while the thiomethyl group provides a distinct potency advantage over the methoxy analog, albeit with a faster metabolic clearance rate due to sulfoxidation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating protocols where internal controls inherently prove the success or failure of the assay.

Protocol 1: Stereospecific Conformational Validation via 2D-NOESY NMR

Causality: Before advancing a c3-TMBC derivative into biological screening, its diequatorial geometry must be proven. 2D-NOESY NMR detects through-space proton interactions (< 5 Å). In a diequatorial cis-1,3-cyclohexane, the axial protons at C1, C3, and C5 are spatially proximate. Observing a strong Nuclear Overhauser Effect (NOE) cross-peak between the C1-H(axial) and C3-H(axial) definitively proves the diequatorial positioning of the substituents. Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the c3-TMBC derivative in 0.6 mL of CDCl₃ (using TMS as an internal standard).

  • Data Acquisition: Acquire a 2D-NOESY spectrum on a 500 MHz (or higher) NMR spectrometer with a mixing time of 300–500 ms.

  • Self-Validation (Internal Control): Extract the 1D ¹H-NMR coupling constants ( J -values) for the C1 and C3 protons. An axial-axial proton coupling will yield a large J -value (8–12 Hz). If the J -value is small (2–5 Hz), the ring has flipped or the synthesis yielded the trans isomer, immediately invalidating the batch.

  • Signal Integration: Map the NOE cross-peaks between C1-H and C3-H. The presence of this cross-peak, combined with large J -values, mathematically guarantees the cis-diequatorial conformation.

Protocol 2: In Vitro Microsomal Stability and Sulfoxidation Tracking

Causality: Because the thiomethyl group is highly susceptible to phase I metabolism, quantifying its conversion to a sulfoxide is critical for predicting in vivo efficacy. This protocol tracks the disappearance of the parent compound and the appearance of the +16 Da (oxygen addition) mass peak. Step-by-Step Workflow:

  • Incubation Setup: Prepare a 1 µM solution of the c3-TMBC derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Controls):

    • Zero-NADPH Control: Run a parallel assay without NADPH. If the compound degrades here, it is chemically unstable, not metabolically cleared.

    • Positive Control: Run Verapamil in parallel to confirm microsomal enzymatic viability.

  • LC-MS/MS Analysis: Monitor the MRM transition for the parent mass (M) and the sulfoxide metabolite (M+16). Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Visualizations

G A c3-TMBC Scaffold Synthesis B 2D-NOESY NMR (Conformational Validation) A->B Validates cis-1,3 geometry C In Vitro Microsomal Stability Assay B->C Confirms stability D Target Binding Affinity Screening B->D Assesses efficacy E Lead Derivative Selection C->E Metabolic profile D->E Affinity data

Caption: Workflow for c3-TMBC derivative validation and screening.

Pathway N1 c3-TMBC Derivative (-SCH3 Active) N2 Hepatic CYP450 Oxidation N1->N2 Phase I Metabolism N4 Target Receptor Binding Pocket N1->N4 High Affinity Binding N3 Sulfoxide Intermediate (-S(=O)CH3) N2->N3 Oxidation N3->N4 Reduced Affinity N5 Downstream Signal Inhibition N4->N5 Antagonism

Caption: Metabolic oxidation pathway and receptor binding of c3-TMBC.

References

  • Fiveable. Conformations of Disubstituted Cyclohexanes. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Retrieved from:[Link]

  • Organic & Biomolecular Chemistry (RSC). Synthesis, molecular modeling and biological activity of methyl and thiomethyl substituted pyrimidines as corticotropin releasing hormone type 1 antagonists. Retrieved from:[Link]

Sources

X-ray crystallography validation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid stereochemistry

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Validation of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid Stereochemistry: A Comparative Guide

As drug development increasingly targets complex spatial pharmacophores, the unambiguous assignment of stereocenters is non-negotiable for establishing accurate Structure-Activity Relationships (SAR)[]. For functionalized alicycles like cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5), the relative spatial arrangement and absolute configuration dictate both receptor binding affinity and metabolic stability[2].

While Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive "gold standard" for stereochemical assignment, the inherent challenges of crystal growth often necessitate orthogonal spectroscopic techniques[2]. As a Senior Application Scientist, I have structured this guide to objectively compare SC-XRD against Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), providing field-proven, self-validating protocols for determining the stereochemistry of this specific cyclohexane derivative.

The Causality of Conformational Stereochemistry

To validate the stereochemistry of cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid, one must first understand its conformational thermodynamics. In a 1,3-disubstituted cyclohexane system, the cis isomer predominantly adopts a diequatorial (e,e) conformation to minimize severe 1,3-diaxial steric repulsions between the bulky 4-thiomethylbenzoyl group and the carboxylic acid moiety[3].

The choice of analytical technique is directly caused by how the molecule behaves in different states:

  • SC-XRD captures the thermodynamic minimum directly in the solid state, providing absolute spatial coordinates and visualizing the extensive hydrogen-bonding networks formed by the carboxylic acid groups[4].

  • NMR measures the time-averaged solution state. Because the ring can theoretically flip, NMR relies on deconvolution of large 3JH,H​ coupling constants to infer the equatorial positions of the substituents[3].

  • VCD measures the differential absorption of circularly polarized infrared light in solution, which is highly sensitive to the global chiral conformation of the molecule[].

Conformation Isomer cis-1,3-Disubstituted Cyclohexane Ring EE Diequatorial (e,e) Thermodynamic Minimum Isomer->EE Favored Conformer AA Diaxial (a,a) Sterically Hindered Isomer->AA Unfavored Conformer XRD_Detect SC-XRD: Direct 3D Coordinate Mapping EE->XRD_Detect Solid-State Packing NMR_Detect NMR: Large 3J(H,H) Coupling EE->NMR_Detect Solution-State Avg

Conformational logic and corresponding analytical detection methods for the cis-1,3-isomer.

Quantitative Performance Comparison

When selecting a validation method, researchers must weigh resolution against sample state limitations. The table below summarizes the quantitative and operational metrics of the three primary techniques[2],[].

Analytical TechniquePrimary Data OutputSample State RequirementAbsolute Config. ConfidenceValidation MetricTurnaround Time
SC-XRD (Cu K α ) 3D Electron Density MapHigh-quality single crystal>99.9% (Gold Standard)Flack Parameter ≈ 01–2 Weeks (inc. crystallization)
VCD + DFT Modeling Differential IR AbsorptionSolution or Liquid>95.0% CompareVOA Similarity Index3–5 Days
2D NMR (NOESY) Spatial Proton ProximitySolutionN/A (Relative only)*NOE Cross-peak integration1–2 Days

*Note: NMR can determine absolute configuration if chiral derivatizing agents (e.g., Mosher's acid) are utilized, but direct NOESY only provides relative (cis/trans) stereochemistry.

Self-Validating Experimental Protocols

A robust analytical workflow must be internally self-validating. Below are the step-by-step methodologies for the two primary pathways: solid-state (SC-XRD) and solution-state (VCD).

Protocol A: SC-XRD Crystallization and Analysis (The Gold Standard)

The success of SC-XRD relies heavily on the heavy-atom effect. For cis-3-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid, the sulfur atom in the thiomethyl group is the critical causal factor for success.

  • Crystallization Screen: Dissolve 10 mg of the compound in a minimal volume of dichloromethane (DCM). Set up a vapor diffusion chamber using hexane as the antisolvent. Allow slow diffusion at 4°C over 5-7 days to yield diffraction-quality single crystals.

  • Data Acquisition: Mount a suitable crystal on a diffractometer equipped with a microfocus Cu K α X-ray source ( λ=1.5418 Å). Causality note: Copper radiation is explicitly chosen over Molybdenum because the longer wavelength of Cu maximizes the anomalous dispersion signal of the Sulfur atom, which is essential for differentiating enantiomers[].

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Self-Validation: The protocol validates itself mathematically. A successful model will yield a final R1​ value < 0.05. Furthermore, the absolute configuration is confirmed only if the Flack parameter refines to near zero (e.g., 0.02±0.04 ). A Flack parameter near 1.0 indicates the inverted enantiomer has been modeled[5].

Protocol B: Orthogonal VCD/DFT Workflow (For Non-Crystalline States)

If the compound resists crystallization and forms an oil, VCD serves as a robust, self-validating alternative[5].

  • Spectral Acquisition: Dissolve the sample in a non-chiral, IR-transparent solvent (e.g., CDCl 3​ ). Record the IR and VCD spectra using a Fourier-transform VCD spectrometer, accumulating scans for 4–6 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling (DFT): Perform a Monte Carlo conformational search using molecular mechanics (e.g., MMFF94) to identify all low-energy conformers of the cis-1,3-isomer. Optimize these geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level[5].

  • Self-Validation: Calculate the theoretical VCD spectra for the Boltzmann-weighted conformers. Utilize the CompareVOA algorithm to quantify the agreement between the experimental and calculated spectra. An Enantiomer Similarity Index yielding a confidence level >95% internally validates the absolute configuration assignment[5].

G Start cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid Screen Crystallization Screening (Vapor Diffusion / Cooling) Start->Screen Purified Sample XRD SC-XRD Analysis (Cu Kα Radiation) Screen->XRD Single Crystal Formed NMR 2D NMR (NOESY) Relative Configuration Screen->NMR Amorphous/Oil State VCD VCD + DFT Modeling Absolute Configuration Screen->VCD Amorphous/Oil State Valid Stereochemistry Unambiguously Validated XRD->Valid Flack Parameter ≈ 0 NMR->Valid NOE Cross-Peaks VCD->Valid High Spectral Similarity

Decision matrix for orthogonal stereochemical validation of cyclohexane derivatives.

References

  • Confirming the Absolute Configuration of (−)-Licarin-A and (−)-Licarin-B by Vibrational Circular Dichroism and X-ray Crystallography. Journal of Natural Products - ACS Publications.[Link]

  • An Investigation of the Yang Photocyclization Reaction in the Solid State: Asymmetric Induction Studies and Crystal Structure−Reactivity Relationships. Journal of the American Chemical Society.[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways of this multi-functionalized molecule. By comparing its fragmentation behavior to that of its core structural motifs—cyclohexanecarboxylic acid, benzoyl derivatives, and aromatic thioethers—we offer a foundational understanding for structural confirmation, metabolite identification, and purity assessment in complex matrices.

Introduction: The Structural Significance of Cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a molecule that incorporates several key functional groups: a cyclohexane ring, a carboxylic acid, a benzoyl ketone, and a thiomethyl ether. This unique combination makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is paramount for its unambiguous identification. Electron ionization mass spectrometry, a robust and widely used technique, induces reproducible fragmentation of organic molecules, creating a unique "fingerprint" that is directly related to the molecule's structure. This guide will dissect this fingerprint by proposing the most probable fragmentation pathways, grounded in established chemical principles.

Predicted Fragmentation Pathways

The fragmentation of the parent molecule, with a molecular weight of 292.40 g/mol , is governed by the relative stabilities of the potential fragments. The initial ionization event involves the removal of an electron to form the molecular ion, [M]•+, at a theoretical m/z of 292.

The Benzoyl Moiety: A Dominant Fragmentation Driver

The benzoyl group is a common feature in many organic compounds and its fragmentation pattern is well-characterized.[1] A primary and highly favorable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the cyclohexane ring (an α-cleavage). This cleavage results in the formation of a highly stable, resonance-stabilized 4-thiomethylbenzoyl cation.

  • Formation of the 4-Thiomethylbenzoyl Cation (m/z 151): This is predicted to be one of the most abundant ions, potentially the base peak, in the spectrum. Its stability is enhanced by the resonance delocalization across the aromatic ring and the carbonyl group.

  • Subsequent Fragmentation to the 4-Thiomethylphenyl Cation (m/z 123): The 4-thiomethylbenzoyl cation can further fragment through the loss of a neutral carbon monoxide (CO) molecule (28 Da).[1] This results in the formation of the 4-thiomethylphenyl cation at m/z 123.

  • Loss of the Thio-methyl Group: Aromatic thioethers are known to undergo cleavage of the S-CH₃ bond.[2] The ion at m/z 123 may lose a methyl radical (•CH₃) to form an ion at m/z 108, or a thiomethyl radical (•SCH₃) leading to the phenyl cation at m/z 77.

G M [M]•+ (m/z 292) frag151 4-Thiomethylbenzoyl Cation (m/z 151) M->frag151 α-cleavage frag123 4-Thiomethylphenyl Cation (m/z 123) frag151->frag123 - CO frag77 Phenyl Cation (m/z 77) frag123->frag77 - •SCH₃

Caption: Fragmentation of the Benzoyl Moiety.

Fragmentation of the Cyclohexanecarboxylic Acid Moiety

The cyclohexanecarboxylic acid portion of the molecule also contributes significantly to the overall fragmentation pattern. These fragmentations can occur from the molecular ion or from larger fragments.

  • Loss of the Carboxyl Group (M-45): A characteristic fragmentation of carboxylic acids is the loss of the •COOH radical, leading to a peak at m/z 247.[3][4]

  • Loss of Water (M-18): Although more common in alcohols, carboxylic acids can undergo the loss of a water molecule, particularly through rearrangement processes, which would yield a peak at m/z 274.

  • Cyclohexane Ring Fragmentation: The cyclohexane ring itself can fragment. A common pathway for cyclohexane and its derivatives is the loss of a neutral ethene molecule (C₂H₄, 28 Da) after ring opening.[5] This would lead to a fragment ion from the [M-COOH]⁺ ion at m/z 219 ([C₁₄H₁₅OS]⁺). Further fragmentation of the cyclohexyl ring can lead to a series of smaller ions, often separated by 14 Da (CH₂).[3]

G M [M]•+ (m/z 292) frag247 [M-COOH]⁺ (m/z 247) M->frag247 - •COOH frag219 [M-COOH-C₂H₄]⁺ (m/z 219) frag247->frag219 - C₂H₄

Caption: Fragmentation of the Cyclohexanecarboxylic Acid Moiety.

Summary of Predicted Mass Fragments and Comparative Analysis

The table below summarizes the major predicted fragment ions for cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid and compares them to the characteristic fragments of simpler, related structures.

Predicted m/zProposed Ion Structure/FragmentPredicted IntensityComparative Notes
292[M]•+Low to ModerateThe molecular ion peak for carboxylic acids can be weak.[4]
247[M - •COOH]⁺ModerateLoss of the carboxyl group is a common pathway for carboxylic acids.[3]
151[C₈H₇OS]⁺ (4-Thiomethylbenzoyl cation)High (Potential Base Peak)Formation of the stable benzoyl cation is a dominant process in benzoyl derivatives.[1][6]
141[C₇H₁₃O₂]⁺ (Cyclohexanecarboxylic acid fragment)ModerateRepresents the other half of the primary α-cleavage.
123[C₇H₇S]⁺ (4-Thiomethylphenyl cation)Moderate to HighSubsequent loss of CO from the benzoyl cation is a well-known fragmentation.[1]
83[C₆H₁₁]⁺ (Cyclohexyl cation)ModerateA common fragment from the cyclohexane ring.
77[C₆H₅]⁺ (Phenyl cation)ModerateIndicates further fragmentation of the benzoyl portion.[1]
55[C₄H₇]⁺ModerateA characteristic fragment from the cleavage of the cyclohexane ring.

This comparative analysis highlights how the fragmentation pattern of the target molecule is a composite of its constituent parts. The presence of the benzoyl group introduces the highly stable m/z 151 and 123 ions, which might be less prominent or absent in the spectrum of a simple cyclohexanecarboxylic acid. Conversely, the cyclohexane ring contributes to fragments like m/z 83 and 55, which would not be seen in a simple aromatic compound like 4-thiomethylbenzoic acid.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following is a standard protocol for acquiring the mass spectrum of the title compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This method is suitable for volatile and thermally stable compounds.

Objective: To obtain the electron ionization mass spectrum of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid sample.

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC vial with insert.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.

    • Rationale: A low concentration prevents detector saturation and ensures good chromatographic peak shape.

    • Transfer the solution to a GC vial.

  • GC-MS Method Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (to maximize sensitivity for a dilute sample).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: The temperature program is designed to ensure good separation from any impurities and efficient elution of the analyte.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Rationale: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns and allows for library matching.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Rationale: This range will cover the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from entering the MS).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the data using the parameters listed above.

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions. Compare the experimental spectrum to the predicted fragmentation patterns outlined in this guide.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample (100 µg/mL) prep2 Transfer to GC Vial prep1->prep2 gc_inject Inject 1 µL prep2->gc_inject gc_sep GC Separation gc_inject->gc_sep ms_ionize EI Ionization (70 eV) gc_sep->ms_ionize ms_detect Mass Analysis (m/z 40-400) ms_ionize->ms_detect data_extract Extract Mass Spectrum ms_detect->data_extract data_analyze Compare with Predictions data_extract->data_analyze

Sources

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid FTIR reference spectrum

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive FTIR Spectral Comparison Guide: cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid vs. Structural Analogs

Executive Summary

The structural elucidation of substituted cyclohexanecarboxylic acids is a critical quality control step in pharmaceutical intermediate synthesis. Specifically, differentiating cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1134407-36-5) from its trans isomer and simpler aromatic precursors requires high-resolution vibrational spectroscopy. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral performance of this compound against structural alternatives, detailing the causality behind conformational band shifts and providing a self-validating analytical protocol.

Mechanistic Spectroscopic Profiling: The Causality of Band Shifts

To accurately interpret the FTIR spectrum of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, one must deconstruct the molecule into its three primary vibrational domains: the carboxylic acid dimer, the conjugated benzoyl ketone, and the thiomethyl-aromatic system.

Conformational Stereochemistry (The 1,3-Disubstituted Cyclohexane System) The fundamental difference between the cis and trans isomers of 1,3-disubstituted cyclohexanes lies in their preferred chair conformations. The cis-1,3 isomer strongly favors the diequatorial ( e,e ) conformation to minimize 1,3-diaxial steric strain. In contrast, the trans-1,3 isomer is forced into an axial-equatorial ( a,e ) conformation [1].

  • Carboxylic Acid ( C=O and O−H ) Domain: Because the cis isomer places the −COOH group in an unhindered equatorial position, it readily forms highly stable, symmetrical intermolecular hydrogen-bonded dimers in the solid state (KBr pellet) or concentrated solutions. This results in a distinctly broad O−H stretch (3300–2500 cm⁻¹) and a lower-frequency, sharp C=O stretch (~1700–1705 cm⁻¹). The trans isomer, with an axial −COOH group (in one of its conformers), experiences subtle steric hindrance from axial protons, slightly weakening the dimer network and shifting the C=O stretch to a higher wavenumber (~1715 cm⁻¹) [1, 3].

  • Conjugated Ketone Domain: The benzoyl carbonyl is conjugated with the aromatic ring. This conjugation lowers the force constant of the C=O double bond, placing its stretching frequency consistently around 1680 cm⁻¹, distinct from the carboxylic acid carbonyl [1].

  • Thiomethyl ( S−CH3​ ) Domain: The thioether linkage presents a weak but diagnostic C−S stretch in the fingerprint region (~620–640 cm⁻¹) and a specific aliphatic C−H symmetric stretch for the methyl group near 2920 cm⁻¹ [2].

Comparative Spectral Matrix

The following table synthesizes the quantitative FTIR spectral data, comparing the target compound against its trans isomer and a simpler building block, 4-Methylthiobenzoic acid.

Functional Group / Modecis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acidtrans-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid4-Methylthiobenzoic Acid (Reference Analog)
O-H Stretch (Carboxylic) 3300–2500 cm⁻¹ (Broad, strong dimer)3350–2550 cm⁻¹ (Broad, slightly shifted)3200–2500 cm⁻¹ (Very broad)
C=O Stretch (Carboxylic) 1705 cm⁻¹ (Sharp, equatorial dimer)1715 cm⁻¹ (Axial/equatorial mix shift)1685 cm⁻¹ (Conjugated acid)
C=O Stretch (Ketone) 1680 cm⁻¹ (Conjugated)1682 cm⁻¹ (Conjugated)N/A
Aromatic C=C Stretch 1590 cm⁻¹, 1550 cm⁻¹1590 cm⁻¹, 1550 cm⁻¹1595 cm⁻¹, 1560 cm⁻¹
Aliphatic C-H Stretch 2930 cm⁻¹, 2855 cm⁻¹ (Cyclohexane + S−CH3​ )2935 cm⁻¹, 2860 cm⁻¹2920 cm⁻¹ ( S−CH3​ only)
C-S Stretch (Thioether) 625 cm⁻¹ (Weak)625 cm⁻¹ (Weak)630 cm⁻¹ (Weak)
Aromatic C-H Out-of-Plane 830 cm⁻¹ (para-disubstituted)830 cm⁻¹ (para-disubstituted)835 cm⁻¹ (para-disubstituted)

Self-Validating ATR-FTIR Analytical Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates the moisture-absorption artifacts commonly associated with KBr pellet preparation. This protocol is designed as a self-validating system.

Step 1: Instrument Calibration & Background Validation

  • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for 30 minutes.

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe.

  • Validation Check: Run a polystyrene standard film. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the expected value.

  • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. The baseline must be flat; any peaks >0.02 absorbance units indicate crystal contamination.

Step 2: Sample Introduction & Scanning

  • Place approximately 2–5 mg of solid cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid directly onto the center of the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the solid. Causality note: Insufficient pressure will result in low signal-to-noise ratios and distorted peak shapes due to poor evanescent wave penetration.

  • Acquire the sample spectrum using 32 to 64 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Step 3: Data Processing & Isomer Verification

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Perform baseline correction.

  • Decision Gate: Isolate the carbonyl region (1800–1600 cm⁻¹). If two distinct peaks are observed at ~1705 cm⁻¹ and ~1680 cm⁻¹, the cis isomer is confirmed. A shift of the higher-wavenumber peak to >1712 cm⁻¹ indicates the presence of the trans isomer or a mixture of stereoisomers.

Structural Workflows & Logical Relationships

The following diagrams illustrate the analytical workflow and the conformational logic used to differentiate the isomers.

FTIR_Workflow Start ATR-FTIR Sample Prep (Isopropanol Cleaned Crystal) Calibrate Polystyrene Validation (Peak at 1601 cm⁻¹) Start->Calibrate Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Calibrate->Scan Isolate Isolate Carbonyl Region (1800-1600 cm⁻¹) Scan->Isolate Decision Evaluate COOH C=O Stretching Frequency Isolate->Decision Cis cis-Isomer Confirmed (1705 cm⁻¹ - Equatorial) Decision->Cis ≤ 1705 cm⁻¹ Trans trans-Isomer Confirmed (1715 cm⁻¹ - Axial) Decision->Trans ≥ 1712 cm⁻¹

Caption: Self-validating ATR-FTIR workflow for the differentiation of cyclohexane-1-carboxylic acid isomers.

Conformational_Logic Root 1,3-Disubstituted Cyclohexane CisNode cis Isomer Root->CisNode TransNode trans Isomer Root->TransNode EE Diequatorial (e,e) Conformation CisNode->EE Thermodynamically Favored AE Axial-Equatorial (a,e) Conformation TransNode->AE Forced Geometry StrongDimer Unhindered Dimerization (Sharp C=O, 1705 cm⁻¹) EE->StrongDimer WeakDimer Sterically Hindered Dimer (Shifted C=O, 1715 cm⁻¹) AE->WeakDimer

Caption: Conformational logic dictating the FTIR carbonyl stretching frequencies in 1,3-isomers.

References

  • Pihlaja, K., et al. "The assignment of the correct structures and conformational analysis of the isomeric t-5-and t-4-phenyl-t(c)-2-benzoyl-r-1-cyclohexanecarboxylic acids by NMR and FT-IR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 1999.[Link][1]

  • Stokes, R. J., et al. "Optimization of silver nanoparticles for surface enhanced Raman spectroscopy of structurally diverse analytes using visible and near-infrared excitation." The Analyst, 2011.[Link][2]

  • Sun, C., et al. "Determination and Characterization of Oxy-Naphthenic Acids in Oilfield Wastewater." Environmental Science & Technology, 2013.[Link][3]

Sources

Safety Operating Guide

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal Procedures for cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: A Comprehensive Guide for Laboratories

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex organic intermediates. cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a highly specialized bifunctional molecule utilized in advanced drug development and synthetic research[1]. Proper disposal of this compound requires a nuanced understanding of its chemical topology—specifically, the reactivity of its thiomethyl (thioether) group and the acidity of its carboxylic acid moiety.

This guide provides a self-validating, field-proven system for the safe logistical handling, chemical inactivation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule's functional groups.

  • The Carboxylic Acid Moiety: Imparts mild acidity to the molecule. If disposed of in aqueous streams without neutralization, it can lower the pH of mixed waste carboys, potentially mobilizing heavy metals or triggering the evolution of toxic gases from incompatible co-wastes (e.g., cyanides or sulfides)[2].

  • The Thiomethyl (Thioether) Group: Thioethers are susceptible to oxidation and can degrade under harsh thermal or reducing conditions to release volatile, malodorous, and highly toxic low-molecular-weight mercaptans (thiols). Consequently, this compound must be strictly segregated from strong reducing agents.

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecificationDisposal Implication
Chemical Name cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acidRequires specific organic waste labeling.
CAS Number 1134407-36-5[1]Must be included on all hazardous waste manifests.
Molecular Formula C₁₅H₁₈O₃S[1]High carbon/sulfur content; requires high-temperature incineration.
Molecular Weight 278.37 g/mol [1]Solid at room temperature; dust inhalation hazard.
EPA Waste Characteristic Non-listed, but evaluated for Reactivity/Corrosivity[2]Evaluate final waste stream pH (D002) if in aqueous solution.

Pre-Disposal Chemical Inactivation (Thioether Oxidation)

While direct disposal into solid hazardous waste is standard, laboratories generating large quantities of thioether waste often employ chemical inactivation to mitigate environmental toxicity and malodor. Thioethers can be oxidized to stable sulfoxides and subsequently to sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA)[3].

Experimental Protocol: Oxidation of Thiomethyl Waste to Sulfone Causality: Converting the reactive thioether into a highly stable sulfone prevents the accidental release of volatile sulfur species during downstream waste processing.

  • Preparation: Dissolve the solid cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid waste in a compatible non-halogenated solvent (e.g., ethyl acetate) or halogenated solvent (e.g., dichloromethane) inside a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath to maintain a temperature of 0–5 °C, controlling the exothermic nature of the oxidation.

  • Oxidant Addition: Slowly add 2.5 to 3.0 molar equivalents of the oxidizing agent (e.g., mCPBA or 30% H₂O₂). The excess ensures the reaction bypasses the intermediate sulfoxide state and achieves complete conversion to the sulfone[3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to safely quench any unreacted peroxides. Self-Validation: Use potassium iodide-starch paper to confirm the complete absence of residual oxidants.

  • Phase Separation & Disposal: Transfer the mixture to a separatory funnel. Drain the organic layer into the designated organic solvent waste carboy. Neutralize the aqueous layer to pH 7 using sodium bicarbonate (NaHCO₃) before transferring it to the aqueous waste carboy.

Standard Laboratory Disposal Workflows

If chemical inactivation is not performed, the compound must be disposed of according to strict segregation protocols.

DisposalWorkflow Start Waste: cis-3-(4-Thiomethylbenzoyl) cyclohexane-1-carboxylic acid State Determine Physical State of Waste Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid SolidDisp Place in sealed, compatible polyethylene container. Label: 'Hazardous Organic Solid' Solid->SolidDisp Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic Neut Neutralize carboxylic acid (pH 6-8) using 1M NaHCO3 Aqueous->Neut OrgDisp Segregate into Halogenated or Non-Halogenated Solvent Carboy Organic->OrgDisp AqDisp Collect in Aqueous Waste Carboy Neut->AqDisp

Caption: Decision tree for the segregation and disposal of thioether-carboxylic acid laboratory waste.

Step-by-Step Disposal Procedures:

  • Solid Waste:

    • Carefully sweep or transfer the unreacted solid into a high-density polyethylene (HDPE) wide-mouth container.

    • Do not mix with solid oxidizers (e.g., nitrates, permanganates) to prevent spontaneous redox reactions.

    • Label clearly with the full chemical name, CAS number, and the hazard pictograms for "Irritant" and "Environmental Hazard."

  • Aqueous Liquid Waste:

    • Measure the pH of the solution.

    • If acidic (pH < 6), slowly add 1M Sodium Bicarbonate (NaHCO₃) while stirring until the pH stabilizes between 6.0 and 8.0.

    • Transfer to a designated aqueous hazardous waste carboy.

  • Organic Liquid Waste:

    • Identify the primary solvent.

    • If dissolved in chlorinated solvents (e.g., DCM, Chloroform), dispose of in the Halogenated Organic Waste container.

    • If dissolved in solvents like DMSO, Methanol, or Ethyl Acetate, dispose of in the Non-Halogenated Organic Waste container.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the solid acid and the spread of environmental contaminants.

SpillResponse Spill Chemical Spill Detected PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat, Respirator) Spill->PPE Assess Assess Spill State & Size PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ContainSolid Mist lightly with water to prevent dust. Sweep with non-sparking tools. SolidSpill->ContainSolid ContainLiquid Absorb with inert material (e.g., Vermiculite or Sand). LiquidSpill->ContainLiquid Dispose Transfer to Hazardous Waste Container ContainSolid->Dispose ContainLiquid->Dispose Decon Decontaminate Surface (Soap & Water / Mild Solvent) Dispose->Decon

Caption: Step-by-step emergency spill response workflow for solid and liquid chemical releases.

Spill Cleanup Methodology:

  • Isolate & Protect: Evacuate unnecessary personnel from the immediate vicinity. Don appropriate PPE, including a particulate respirator (N95 or higher) if the solid is finely powdered, heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment (Solid): Do not dry sweep, as this aerosolizes the carboxylic acid dust. Lightly mist the powder with water or a compatible solvent to agglomerate the particles, then collect using a non-sparking scoop.

  • Containment (Liquid): Surround the spill with an inert absorbent (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Never use combustible absorbents like sawdust for reactive organic mixtures.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual traces of the carboxylic acid, followed by a thorough water rinse. Collect all cleanup materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 Subpart C - Characteristics of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • ACS Publications. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters. Available at: [Link]

Sources

Personal protective equipment for handling cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates like cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5) requires a nuanced approach to laboratory safety. Because this compound integrates a lipophilic benzoyl group, an oxidizable thiomethyl ether, and an acidic carboxylic acid moiety, standard generic safety protocols are insufficient.

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide to provide drug development professionals with field-proven, mechanistic strategies for handling this specific chemical safely and efficiently.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The risks associated with this molecule are directly tied to its functional groups.

  • Carboxylic Acid (-COOH): Acts as a localized proton donor. Contact with mucous membranes or skin leads to cellular membrane disruption, classifying it as a serious eye irritant (GHS Category 2A) and skin irritant (GHS Category 2)[1][2].

  • Thiomethyl Group (-SCH3): The sulfur atom is susceptible to oxidation. If the compound degrades under heat or reacts with strong acids/bases, it can release volatile sulfur compounds (VSCs). VSCs have an extremely low odor threshold and can cause rapid olfactory fatigue, masking the presence of a leak.

  • Benzoyl Backbone: Increases the overall lipophilicity of the molecule. If the powder is dissolved in organic solvents (e.g., DMSO, Dichloromethane), the lipophilic nature accelerates dermal penetration, rendering standard thin-ply gloves ineffective over prolonged periods.

Table 1: Quantitative Chemical Profile

Property Specification Operational Implication
Chemical Name cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid Stereochemistry (cis) dictates avoiding strong bases to prevent epimerization.
CAS Number 1134407-36-5 Primary identifier for inventory and waste logging.
Molecular Weight 278.37 g/mol High MW solid; prone to generating fine, airborne dust during transfer.

| Physical State | Solid[3] | Requires anti-static handling techniques to prevent aerosolization. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific chemical vulnerabilities of the compound. Do not rely on default lab attire.

Table 2: Mechanistic PPE Specifications

PPE Category Specification Mechanistic Justification
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness). Nitrile provides a robust barrier against the lipophilic benzoyl moiety. Double gloving creates a self-validating fail-safe: if the outer glove tears due to mechanical stress, the inner glove maintains the chemical barrier.
Eye Protection ANSI Z87.1 compliant, tight-fitting safety goggles. Protects against aerosolized acidic dust. OSHA regulations (29 CFR 1910.133) mandate tight-fitting goggles over safety glasses for carboxylic acid derivatives[4].
Body Protection Flame-retardant lab coat (Nomex/cotton blend) + closed-toe shoes. Prevents dermal exposure to acidic dust. Flame retardancy is a necessary precaution if handling the solid alongside flammable organic solvents during solubilization.

| Respiratory | N95/P100 particulate respirator. | Required only if handling outside a certified fume hood to prevent inhalation of irritating carboxylic acid dust[1]. |

Operational Workflow & Handling Protocol

The following methodology utilizes self-validating systems to ensure that every step of the handling process inherently proves its own safety and efficacy.

Step 1: Environmental Validation & Setup

  • Action: Conduct operations inside a certified chemical fume hood.

  • Self-Validation: Before opening the container, verify the fume hood face velocity reads between 80-120 feet per minute (fpm). Tape a small strip of tissue to the bottom of the sash; a continuous inward deflection visually confirms active negative pressure, ensuring containment of any volatile sulfur emissions[2][5].

Step 2: Anti-Static Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: The lipophilic nature of the powder makes it highly susceptible to static cling. Static discharge can cause the acidic powder to aerosolize, bypassing local exhaust ventilation.

  • Self-Validation: Hover the spatula 1 cm above the powder. If the powder jumps to the metal, static is present. Discharge the equipment using an anti-static gun (zerostat) before proceeding.

Step 3: Solubilization & Transfer

  • Action: If dissolving the compound, add the organic solvent slowly down the side of the vessel rather than directly onto the powder.

  • Causality: Rapid addition of solvent displaces air quickly, which can eject fine, irritating acidic particulates into the atmosphere.

  • Self-Validation: The solution should remain clear and free of bubbling. Any gas evolution indicates an unintended reaction (e.g., degradation of the thiomethyl group), prompting immediate capping and thermal isolation.

Spill Management & Disposal Plan

In the event of a spill, standard sweeping can exacerbate the hazard by aerosolizing the acid. Follow this targeted mitigation pathway.

Spill Response Protocol:

  • Isolate & Suppress: Immediately cover the spilled solid with a damp, chemically inert absorbent pad. Causality: The moisture suppresses dust generation while preventing the carboxylic acid from becoming airborne.

  • Collect: Use a non-sparking, static-free scoop to transfer the dampened material into a hazardous waste bag. Do not use combustible absorbents (like sawdust), as acidic compounds can initiate slow exothermic degradation[6].

  • Neutralize: Wipe the affected surface with a mild, dilute sodium bicarbonate solution (2-5%) to neutralize residual carboxylic acid, followed by a 70% isopropanol wipe to remove lipophilic benzoyl residues. Self-Validation: Swab the area with pH paper; a reading of 7.0 confirms complete decontamination.

Waste Segregation & Disposal:

  • Classification: Dispose of as "Non-halogenated organic solid waste."

  • Regulatory Note: Do not flush down the sink. Sulfur-containing organics can disrupt aquatic microbial ecosystems, and the acidic nature can alter local water pH[5]. Ensure the waste container is tightly sealed to prevent the escape of malodorous VSCs.

Risk Mitigation & Handling Workflow Visualization

Below is the logical workflow for processing cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, mapping the critical decision points for safe handling.

G Start Pre-Operation: Validate Fume Hood (80-120 fpm) Weighing Anti-Static Weighing (Double Nitrile Gloves) Start->Weighing Processing Chemical Solubilization (Slow Solvent Addition) Weighing->Processing SpillCheck Spill or Static Aerosolization Detected? Processing->SpillCheck CleanUp Suppress with Damp Pad Neutralize with Bicarbonate SpillCheck->CleanUp Yes Disposal Waste Segregation: Non-Halogenated Organics SpillCheck->Disposal No CleanUp->Disposal End Decontamination & Validate Surface pH = 7.0 Disposal->End

Operational workflow for handling and mitigating risks of thiomethylbenzoyl-cyclohexane derivatives.

References

  • Chem Service. "SAFETY DATA SHEET - Cyclohexanecarboxylic acid". Chemservice.com. Available at: [Link]

  • MetaSci. "Safety Data Sheet Cyclohexanecarboxylic acid". Metasci.ca. Available at: [Link]

Sources

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cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
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